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  • Product: 7-Chloro-7-octenoic acid
  • CAS: 731773-29-8

Core Science & Biosynthesis

Foundational

Spectroscopic Characterization of 7-Chloro-7-octenoic Acid: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for 7-Chloro-7-octenoic acid, a molecule of interest for researchers in organic synthesis and drug development. In the absence of dire...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for 7-Chloro-7-octenoic acid, a molecule of interest for researchers in organic synthesis and drug development. In the absence of directly published experimental spectra, this document synthesizes foundational spectroscopic principles with data from analogous structures to present a robust, predictive characterization. This guide is intended to aid researchers in the identification, purification, and structural confirmation of this compound.

Molecular Structure and Key Features

7-Chloro-7-octenoic acid is an eight-carbon carboxylic acid featuring a terminal vinyl chloride moiety. This unique combination of functional groups—a carboxylic acid, an alkene, and an organochloride—gives rise to a distinct spectroscopic fingerprint. Understanding the interplay of these groups is paramount to interpreting the spectral data.

Caption: Molecular structure of 7-Chloro-7-octenoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of 7-Chloro-7-octenoic acid.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The chemical shifts are influenced by the electron-withdrawing effects of the carboxylic acid and the chlorine atom.

Proton(s) Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Integration Justification
H on -COOH~10-12Singlet (broad)1HThe acidic proton of a carboxylic acid is typically deshielded and appears as a broad singlet.
H on C2~2.35Triplet2HAlpha to the carbonyl group, these protons are deshielded. They are coupled to the protons on C3.
H on C3~1.65Quintet2HBeta to the carbonyl group, coupled to protons on C2 and C4.
H on C4, C5~1.3-1.5Multiplet4HProtons of the central methylene groups in the alkyl chain.
H on C6~2.10Quartet2HAllylic protons, deshielded by the adjacent double bond, coupled to protons on C5 and C7.
H on C7~6.0-6.2Triplet1HVinylic proton, significantly deshielded by the geminal chlorine atom. Coupled to the protons on C6.
H on C8~5.2-5.4Multiplet2HTerminal vinylic protons, appearing as two distinct signals due to different geometric relationships with the chlorine.
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.

Carbon(s) Predicted Chemical Shift (ppm) Justification
C1 (-COOH)~175-180The carbonyl carbon of a carboxylic acid is highly deshielded.[1]
C2~34Alpha to the carbonyl group.
C3, C4, C5~24-29Carbons in the middle of the alkyl chain.
C6~32Allylic carbon, slightly deshielded by the double bond.
C7~135-140Vinylic carbon bonded to chlorine, significantly deshielded.
C8~115-120Terminal vinylic carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The IR spectrum of 7-Chloro-7-octenoic acid is expected to be dominated by the characteristic absorptions of the carboxylic acid and the vinyl chloride moieties.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity Description
O-H (Carboxylic Acid)3300 - 2500Strong, BroadThis very broad absorption is a hallmark of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[2][3]
C-H (sp³ )2960 - 2850Medium-StrongStretching vibrations of the methylene groups in the alkyl chain.
C=O (Carboxylic Acid)~1710Strong, SharpThe carbonyl stretch is a very intense and characteristic absorption for carboxylic acids.[2]
C=C (Alkene)~1630MediumStretching vibration of the carbon-carbon double bond.
C-Cl~850 - 550Medium-StrongThe carbon-chlorine stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Molecular Ion and Isotopic Pattern

A key feature in the mass spectrum of 7-Chloro-7-octenoic acid will be the isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[4][5] This will result in two molecular ion peaks:

  • M+ peak: Corresponding to the molecule containing ³⁵Cl.

  • M+2 peak: Corresponding to the molecule containing ³⁷Cl, with an intensity of about one-third of the M+ peak.[4][5]

The calculated molecular weight for C₈H₁₃³⁵ClO₂ is 176.06 g/mol , and for C₈H₁₃³⁷ClO₂ is 178.06 g/mol . Therefore, we expect to see prominent peaks at m/z 176 and 178 in a roughly 3:1 ratio.

Predicted Fragmentation Pattern

The fragmentation of 7-Chloro-7-octenoic acid under electron ionization is expected to proceed through several characteristic pathways:

  • Loss of HCl: A common fragmentation for alkyl chlorides, leading to a fragment at M-36.

  • Alpha-cleavage: Cleavage of the bond between C2 and C3, resulting in fragments corresponding to the loss of an ethyl group and larger alkyl fragments.

  • McLafferty Rearrangement: A potential rearrangement involving the carboxylic acid group.

  • Loss of the Carboxyl Group: Fragmentation leading to the loss of -COOH (45 Da).

M [C8H13ClO2]+• m/z = 176/178 M_minus_HCl Loss of HCl [C8H12O2]+• M->M_minus_HCl M_minus_COOH Loss of -COOH [C7H12Cl]+ M->M_minus_COOH Alpha_Cleavage α-Cleavage M->Alpha_Cleavage McLafferty McLafferty Rearrangement M->McLafferty

Caption: Predicted major fragmentation pathways for 7-Chloro-7-octenoic acid.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 7-Chloro-7-octenoic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will likely be necessary to achieve a good signal-to-noise ratio.

IR Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. Alternatively, the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation.

  • Analysis: Scan a mass range that includes the expected molecular ion peaks (e.g., m/z 40-200).

Conclusion

This technical guide provides a detailed, predictive overview of the NMR, IR, and MS spectra of 7-Chloro-7-octenoic acid. By understanding the expected chemical shifts, absorption frequencies, and fragmentation patterns, researchers can confidently identify and characterize this compound in their work. The key identifying features to look for are the characteristic broad O-H and sharp C=O stretches in the IR, the deshielded vinylic protons in the ¹H NMR, the downfield carboxylic acid carbon in the ¹³C NMR, and the distinctive M/M+2 isotopic pattern in the mass spectrum.

References

  • PubChem. (n.d.). 7-Octenoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass fragment spectra of vinyl chloride (VC) obtained from the NIST.... Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

  • YouTube. (2023, November 19). Chloro pattern in Mass Spectrometry. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). METHOD 107 - DETERMINATION OF VINYL CHLORIDE CONTENT OF IN-PROCESS WASTEWATER SAMPLES, AND VINYL CHLORIDE CONTENT OF POLYVINYL C. Retrieved from [Link]

  • Ordabasyan, S. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0207831). Retrieved from [Link]

  • ResearchGate. (2025, December 12). Study of the composition of carboxylic compounds using ir spectroscopy. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Complete analysis of the 1H NMR spectra of bicyclo[3.2.0]hept‐2‐en‐6‐one and the 7,7‐dimethyl, 7,7‐dichloro and 7‐endo‐chloro derivatives. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

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Exploratory

Unlocking the Therapeutic Potential of 7-Chloro-7-octenoic Acid in Medicinal Chemistry

An In-depth Technical Guide: Abstract The landscape of drug discovery is in a perpetual state of evolution, with a continuous demand for novel chemical entities that can address unmet medical needs. Within this context,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Abstract

The landscape of drug discovery is in a perpetual state of evolution, with a continuous demand for novel chemical entities that can address unmet medical needs. Within this context, functionalized fatty acids have emerged as a promising class of molecules, offering unique physicochemical properties that can be harnessed for therapeutic benefit. This technical guide delves into the prospective applications of a largely unexplored molecule: 7-Chloro-7-octenoic acid. While direct literature on this specific compound is sparse, by drawing parallels with known principles of medicinal chemistry and the bioactivity of related compounds, we can construct a compelling case for its investigation. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing a theoretical framework, plausible synthetic routes, and detailed experimental protocols to explore the potential of 7-Chloro-7-octenoic acid as a covalent modifier, a fatty acid mimetic, and a versatile scaffold in drug design.

Introduction: The Rationale for Investigating 7-Chloro-7-octenoic Acid

Fatty acids and their derivatives are fundamental to numerous physiological processes, acting as energy sources, structural components of cell membranes, and signaling molecules.[1] The modification of fatty acid structures has led to the development of various therapeutic agents.[2] The introduction of a vinyl chloride moiety at the 7-position of octenoic acid presents an intriguing chemical scaffold. The vinyl chloride group, while generally considered to have low reactivity towards nucleophilic substitution,[3][4][5] can act as a latent electrophile, potentially enabling targeted covalent interactions with biological macromolecules.[6] Furthermore, the overall structure of 7-Chloro-7-octenoic acid mimics that of endogenous fatty acids, suggesting the possibility of interactions with fatty acid receptors and enzymes.[7][8] This guide will explore these potential applications, providing a roadmap for the synthesis, characterization, and biological evaluation of this novel compound.

Physicochemical Properties and Reactivity Profile

Understanding the inherent chemical nature of 7-Chloro-7-octenoic acid is paramount to predicting its biological behavior.

Table 1: Predicted Physicochemical Properties of 7-Chloro-7-octenoic Acid

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₈H₁₃ClO₂Based on the chemical structure.
Molecular Weight 176.64 g/mol Calculated from the molecular formula.
Lipophilicity (LogP) Moderately lipophilicThe octanoic acid backbone contributes to lipophilicity, while the carboxylic acid and chlorine atom add some polarity.
Reactivity Weakly electrophilicThe vinyl chloride is a poor leaving group, making it less reactive than other haloalkenes. However, it can still participate in Michael addition-type reactions with soft nucleophiles under specific conditions.[6]
Stability Expected to be reasonably stable under physiological conditionsThe C-Cl bond in a vinyl halide is stronger than in an alkyl halide.[4]

The vinyl chloride moiety is the key functional group for potential covalent interactions. Unlike more reactive electrophiles, its tempered reactivity could offer a greater degree of selectivity for highly nucleophilic residues, such as cysteine, within a target protein's binding pocket.[9]

Potential Medicinal Chemistry Applications

The unique structure of 7-Chloro-7-octenoic acid suggests several exciting avenues for medicinal chemistry research.

As a Targeted Covalent Inhibitor

The design of targeted covalent inhibitors (TCIs) has gained significant traction in recent years.[9] By incorporating a mildly reactive electrophile into a molecule with binding affinity for a target protein, a covalent bond can be formed with a nearby nucleophilic amino acid, leading to irreversible inhibition.

The 7-chloro-7-octenoic acid could serve as a "warhead" for such an inhibitor. The fatty acid backbone could provide the initial non-covalent binding interactions within the active site of an enzyme, positioning the vinyl chloride in proximity to a cysteine or other nucleophilic residue.

G cluster_0 Targeted Covalent Inhibition Molecule 7-Chloro-7-octenoic Acid NonCovalent Non-covalent Binding (Reversible) Molecule->NonCovalent Binding Target Target Protein (e.g., Enzyme with Cysteine) Target->NonCovalent Covalent Covalent Bond Formation (Irreversible) NonCovalent->Covalent Proximity-driven reaction Inhibition Irreversible Inhibition Covalent->Inhibition

Caption: Workflow for Targeted Covalent Inhibition.

As a Fatty Acid Mimetic

Many receptors and enzymes have evolved to recognize and bind endogenous fatty acids.[1] 7-Chloro-7-octenoic acid, with its eight-carbon chain and terminal carboxylic acid, is a structural analog of natural fatty acids and could potentially act as:

  • An agonist or antagonist of fatty acid receptors: For example, the Free Fatty Acid Receptors (FFARs) are a class of G-protein coupled receptors that are activated by fatty acids and are targets for metabolic diseases.[7]

  • An inhibitor of enzymes involved in fatty acid metabolism: Enzymes like fatty acid amide hydrolase (FAAH) are crucial for regulating the levels of endocannabinoids and other signaling lipids.[8]

As a Prodrug Moiety

Prodrug strategies are employed to overcome limitations of active pharmaceutical ingredients, such as poor solubility or lack of target specificity.[10][11][12] The vinyl chloride functionality of 7-chloro-7-octenoic acid could be explored in prodrug design. For instance, it could be part of a linker that is cleaved by a specific enzyme in the target tissue, releasing the active drug. Bioorthogonal "click-and-release" strategies involving alkenes have been reported and could be adapted.[13]

Proposed Synthesis and Characterization

A plausible synthetic route to 7-Chloro-7-octenoic acid could start from the commercially available 7-octenoic acid.

G Start 7-Octenoic Acid Intermediate1 7,8-Dichloro-octanoic Acid Start->Intermediate1 Chlorination (e.g., Cl2) Product 7-Chloro-7-octenoic Acid Intermediate1->Product Elimination (e.g., Base)

Caption: Proposed Synthesis of 7-Chloro-7-octenoic acid.

Experimental Protocol: Synthesis of 7-Chloro-7-octenoic Acid

  • Chlorination of 7-Octenoic Acid:

    • Dissolve 7-octenoic acid in a suitable inert solvent (e.g., dichloromethane).

    • Cool the solution in an ice bath.

    • Bubble chlorine gas through the solution or add a chlorinating agent (e.g., sulfuryl chloride with a radical initiator) while monitoring the reaction by TLC or GC-MS.

    • Once the starting material is consumed, quench the reaction and purify the resulting 7,8-dichloro-octanoic acid by column chromatography.

  • Dehydrochlorination:

    • Dissolve the purified 7,8-dichloro-octanoic acid in a suitable solvent (e.g., THF or ethanol).

    • Add a non-nucleophilic base (e.g., DBU or potassium tert-butoxide) at a controlled temperature.

    • Monitor the reaction for the formation of the desired product.

    • After completion, perform an aqueous workup and purify the final product, 7-chloro-7-octenoic acid, by column chromatography or distillation.

Characterization: The structure of the final compound should be confirmed by ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.

Experimental Protocols for Biological Evaluation

To validate the hypothesized medicinal chemistry applications, a series of well-defined experiments are necessary.

Covalent Binding Assay with a Model Nucleophile

This experiment will determine if 7-chloro-7-octenoic acid can covalently modify a thiol-containing molecule.

Protocol:

  • Prepare solutions of 7-chloro-7-octenoic acid and a model nucleophile (e.g., glutathione or N-acetylcysteine) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Mix the solutions and incubate at 37°C.

  • At various time points, take aliquots of the reaction mixture.

  • Analyze the aliquots by LC-MS to monitor for the formation of the covalent adduct.

  • A positive result would be the detection of a new peak with a mass corresponding to the sum of the masses of 7-chloro-7-octenoic acid and the nucleophile, minus HCl.

In Vitro Enzyme Inhibition Assay

This assay will assess the ability of the compound to inhibit a target enzyme, for example, a cysteine protease like papain.

Protocol:

  • Pre-incubate the target enzyme with varying concentrations of 7-chloro-7-octenoic acid for different durations.

  • Initiate the enzymatic reaction by adding a fluorogenic or chromogenic substrate.

  • Measure the rate of product formation using a plate reader.

  • Determine the IC₅₀ value of the compound.

  • To confirm covalent modification, perform a "jump-dilution" experiment where the pre-incubation mixture is significantly diluted before substrate addition. A lack of recovery of enzyme activity upon dilution is indicative of irreversible inhibition.

Table 2: Hypothetical Enzyme Inhibition Data

CompoundPre-incubation Time (min)IC₅₀ (µM)
7-Chloro-7-octenoic acid0>100
7-Chloro-7-octenoic acid3050
7-Chloro-7-octenoic acid6025
Reversible Inhibitor Control6010
Cell-Based Assay for Cytotoxicity

This assay will evaluate the general toxicity of the compound on a cell line.

Protocol:

  • Seed a human cancer cell line (e.g., HeLa or A549) in a 96-well plate.

  • After 24 hours, treat the cells with a range of concentrations of 7-chloro-7-octenoic acid.

  • Incubate for 48-72 hours.

  • Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Calculate the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

7-Chloro-7-octenoic acid represents a novel and unexplored chemical entity with significant potential in medicinal chemistry. Its unique combination of a fatty acid-like scaffold and a latent electrophilic vinyl chloride group makes it a compelling candidate for investigation as a targeted covalent inhibitor, a modulator of fatty acid signaling pathways, or a versatile component in prodrug design. The synthetic and experimental protocols outlined in this guide provide a solid foundation for initiating such investigations. Future work should focus on optimizing the synthesis, exploring its reactivity with a broader range of biological nucleophiles, and screening it against a panel of relevant biological targets to uncover its full therapeutic potential.

References

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  • Clark, J. (2023). making halogenoalkanes (haloalkanes). Chemguide.
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  • Tuley, A., & Fast, W. (2019). New Electrophiles and Strategies for Mechanism-Based and Targeted Covalent Inhibitor Design. Biochemistry, 58(49), 4875-4886.
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  • Zhang, Y., et al. (2024). Bioorthogonal chemistry-based prodrug strategies for enhanced biosafety in tumor treatments: current progress and challenges.
  • Wang, H., et al. (2024). New electrophiles targeting thiols in a reversible covalent manner.
  • Li, Y., et al. (2024). Strategies for the development of stimuli-responsive small molecule prodrugs for cancer treatment. Frontiers in Chemistry, 12, 1421635.
  • LibreTexts. (2019). 7.18: Vinyl Halides and Aryl Halides.
  • ChemicalBook. (2025). 7-OCTENOIC ACID | 18719-24-9.
  • Boger, D. L., et al. (2000). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Current Opinion in Chemical Biology, 4(4), 435-442.
  • Andappan, M. M., et al. (2023). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews, 52(1), 118-171.
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  • Panasenko, O. M., & Spickett, C. M. (2019). Chlorinated lipids and fatty acids: An emerging role in pathology. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1864(8), 1113-1124.
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Foundational

An In-depth Technical Guide to the Reactivity of the Vinyl Chloride Moiety in 7-Chloro-7-octenoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Structural and Electronic Landscape 7-Chloro-7-octenoic acid is a bifunctional organic molecule featuring a terminal vinyl chloride a...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Structural and Electronic Landscape

7-Chloro-7-octenoic acid is a bifunctional organic molecule featuring a terminal vinyl chloride and a carboxylic acid, separated by a flexible six-carbon aliphatic chain. This unique arrangement presents both challenges and synthetic opportunities. The reactivity of the molecule is dominated by the electronic characteristics of the vinyl chloride moiety, which differ significantly from its saturated alkyl halide counterparts. The carbon atom bearing the chlorine is sp² hybridized, leading to a shorter, stronger C-Cl bond. Furthermore, resonance effects play a pivotal role in dictating the molecule's chemical behavior. Understanding these foundational principles is critical for designing successful synthetic strategies.

This guide will dissect the reactivity of the vinyl chloride group in 7-Chloro-7-octenoic acid, focusing on its resistance to classical substitution reactions and its utility in modern synthetic transformations. We will explore the causality behind experimental choices, provide validated protocols, and offer insights into the practical application of this versatile chemical entity.

Part 1: The Inert Nature Towards Nucleophilic Substitution

A primary characteristic of vinyl halides is their pronounced lack of reactivity in traditional nucleophilic substitution reactions (Sₙ1 and Sₙ2).[1][2] This inertness is not a failure of reactivity but a consequence of fundamental electronic and steric principles.

  • Resonance Stabilization: The lone pairs of electrons on the chlorine atom are in conjugation with the π-system of the carbon-carbon double bond. This delocalization creates a partial double bond character between the carbon and chlorine atoms, as depicted in the resonance structures below.[2][3][4] This increased bond order strengthens the C-Cl bond, making it significantly more difficult to break compared to the single C-Cl bond in an alkyl halide.[5]

  • Hybridization and Bond Strength: The vinylic carbon is sp² hybridized, which has more s-character than an sp³ hybridized carbon. This results in a shorter and stronger C-Cl bond, further inhibiting cleavage.

  • Sₙ2 Inaccessibility: The Sₙ2 mechanism requires a backside attack by the nucleophile. In 7-Chloro-7-octenoic acid, this trajectory is sterically hindered by the molecule's own carbon backbone and the electron cloud of the π-bond.[1]

  • Sₙ1 Instability: The Sₙ1 pathway is equally unfavorable as it would require the formation of a highly unstable and high-energy vinylic carbocation upon departure of the chloride leaving group.

Caption: Resonance delocalization strengthens the C-Cl bond.

Part 2: Key Synthetic Transformations

Despite its inertness to substitution, the vinyl chloride moiety is a versatile handle for a variety of powerful synthetic transformations, particularly in the realm of metal-catalyzed cross-coupling.

A. Palladium-Catalyzed Cross-Coupling Reactions

The most significant application of vinyl halides in modern synthesis is their use as electrophiles in palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[6][7] The general utility of these methods provides a robust platform for modifying the 7-Chloro-7-octenoic acid scaffold.

Reaction Name Nucleophile (R') Bond Formed Typical Reagents & Conditions
Suzuki Coupling Organoboron (e.g., R'-B(OR)₂)C-CPd(PPh₃)₄ or PdCl₂(dppf), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Toluene, Dioxane, H₂O)
Stille Coupling Organostannane (e.g., R'-SnBu₃)C-CPd(PPh₃)₄, Solvent (e.g., Toluene, THF), often with Cu(I) co-catalyst
Heck Coupling AlkeneC-CPd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N), Solvent (e.g., DMF, MeCN)
Sonogashira Coupling Terminal AlkyneC-C (sp²-sp)PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N, piperidine), Solvent (e.g., THF, DMF)
Buchwald-Hartwig Amine (R₂NH)C-NPd₂(dba)₃, Ligand (e.g., BINAP, Xantphos), Base (e.g., NaOt-Bu), Solvent (e.g., Toluene)

Workflow for a Suzuki Cross-Coupling Reaction

Suzuki_Workflow start Start: 7-Chloro-7-octenoic acid ester + Arylboronic acid reagents Add: 1. Pd Catalyst (e.g., Pd(PPh₃)₄) 2. Base (e.g., K₂CO₃) 3. Solvent (e.g., Toluene/H₂O) start->reagents Combine Reactants reaction Heat under Inert Atmosphere (e.g., N₂) (60-100 °C, 4-24h) reagents->reaction Initiate Reaction workup Aqueous Workup: 1. Separate Layers 2. Extract Aqueous Phase 3. Dry Organic Layer reaction->workup Quench & Extract purify Purification: Silica Gel Chromatography workup->purify Isolate Crude Product product Product: 7-Aryl-7-octenoic acid ester purify->product Obtain Pure Product

Caption: Generalized workflow for a Suzuki cross-coupling reaction.

Experimental Protocol: Suzuki Coupling of Methyl 7-Chloro-7-octenoate with Phenylboronic Acid

  • Note on Acid Protection: The carboxylic acid must be protected, typically as an ester, to prevent interference with the basic conditions of the reaction. The following protocol assumes the starting material is the methyl ester.

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add methyl 7-chloro-7-octenoate (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Solvent Addition: Add a degassed 3:1 mixture of toluene and water. The total solvent volume should be sufficient to achieve a substrate concentration of approximately 0.1 M.

  • Reaction Execution: Securely seal the flask and heat the reaction mixture to 90 °C with vigorous stirring for 12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure methyl 7-phenyl-7-octenoate.

  • Deprotection (Optional): The resulting ester can be hydrolyzed back to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).

B. Elimination Reactions (Dehydrochlorination)

The vinyl chloride moiety can undergo an elimination reaction to form an alkyne. This transformation typically requires a very strong base to abstract the vinylic proton.[8]

Mechanism: The reaction proceeds via an E2-like mechanism where a strong base removes the proton from the double bond, and the chloride ion is expelled simultaneously to form a triple bond.

Protocol: Synthesis of 7-Octynoic Acid

  • Base Preparation: In a three-necked flask equipped with a condenser and under a nitrogen atmosphere, prepare a solution of sodium amide (NaNH₂) (2.5 eq) in anhydrous liquid ammonia at -78 °C.

  • Substrate Addition: Slowly add a solution of 7-Chloro-7-octenoic acid (1.0 eq) in a minimal amount of anhydrous tetrahydrofuran (THF) to the sodium amide solution. The carboxylic acid will be deprotonated first, followed by the elimination reaction.

  • Reaction: Allow the mixture to stir at -78 °C for 2 hours, then let it slowly warm to room temperature, allowing the ammonia to evaporate overnight.

  • Quenching and Acidification: Carefully quench the reaction mixture by slowly adding it to ice-cold water. Acidify the aqueous solution to a pH of ~2 with concentrated HCl.

  • Extraction: Extract the product with diethyl ether (3x).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield crude 7-octynoic acid, which can be further purified by chromatography or distillation.

Part 3: Strategic Considerations of the Carboxylic Acid

The presence of the distal carboxylic acid group is a critical factor in experimental design. While it does not significantly influence the electronics of the vinyl chloride, its acidic proton is incompatible with many organometallic reagents and strong bases.

Protect-React-Deprotect Strategy

For many of the transformations described, particularly cross-coupling reactions, a protection strategy is mandatory. The carboxylic acid is typically converted to an ester (e.g., methyl or ethyl ester) prior to the main reaction and then deprotected afterward.

Protection_Strategy Start 7-Chloro-7-octenoic Acid (Acidic Proton) Protect Protection (e.g., Fischer Esterification CH₃OH, H⁺) Start->Protect Protected Protected Intermediate (Methyl Ester) Protect->Protected React Main Reaction (e.g., Suzuki Coupling) Protected->React Product_Protected Functionalized Intermediate (Ester) React->Product_Protected Deprotect Deprotection (e.g., Saponification LiOH, H₂O) Product_Protected->Deprotect Final_Product Final Product (Functionalized Acid) Deprotect->Final_Product

Caption: A necessary protection-deprotection workflow.

Part 4: Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the starting material and any resulting products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The vinylic protons of the starting material will appear as distinct signals in the olefinic region (~5.5-6.5 ppm). Following a cross-coupling reaction, these signals will shift or be replaced by new aromatic or vinylic proton signals. After hydrogenation, these signals will disappear entirely.

    • ¹³C NMR: The sp² carbons of the vinyl group will have characteristic shifts (~120-140 ppm). These will change predictably depending on the reaction performed.

  • Infrared (IR) Spectroscopy: The C=C stretch of the vinyl group will be visible around 1620-1640 cm⁻¹. The broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹) and the C=O stretch (~1700-1725 cm⁻¹) are also key diagnostic peaks.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and its fragmentation pattern. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The isotopic signature of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be a key feature in the mass spectrum of the starting material and any chlorine-containing products.[9]

Conclusion

The vinyl chloride moiety in 7-Chloro-7-octenoic acid is characterized by a reactivity profile that is both challenging and synthetically valuable. Its inherent resistance to nucleophilic substitution reactions necessitates a departure from classical synthetic approaches. However, its excellent performance as an electrophile in a wide array of palladium-catalyzed cross-coupling reactions opens up a vast chemical space for the development of complex molecular architectures. Furthermore, its ability to undergo elimination to form an alkyne adds another dimension to its synthetic utility. Successful manipulation of this functional group requires careful consideration of reaction conditions and, critically, a robust strategy for protecting the distal carboxylic acid. By leveraging the principles and protocols outlined in this guide, researchers can effectively harness the unique reactivity of this bifunctional building block for applications in drug discovery and materials science.

References

  • Allen. (n.d.). Explain why vinyl chloride is unreactive in nucleophillic substitution reaction?. Retrieved from Allen website. [Link]

  • ResearchGate. (2025). Mechanism of vinyl chloride polymerization. Retrieved from ResearchGate. [Link]

  • Brainly.in. (2018, December 20). Why vinyl chloride does not go nucleophilic substitution?. Retrieved from Brainly.in. [Link]

  • Allen. (n.d.). Vinyl chloride undergoes. Retrieved from Allen website. [Link]

  • Reddit. (2017, November 5). The reactivity of ethyl chloride (chloroethane), vinyl chloride and allyl chloride in nucleophilic substitution reaction?. Retrieved from Reddit. [Link]

  • ResearchGate. (2025). Various Entries to Vinyl Chloride Derivatives and Their Applications in Total Synthesis of Natural Products | Request PDF. Retrieved from ResearchGate. [Link]

  • YouTube. (2023, March 13). Aryl Halides and Vinylic Halides - SN1 and SN2 Reactions. Retrieved from YouTube. [Link]

  • ResearchGate. (2025). Mass fragment spectra of vinyl chloride (VC) obtained from the NIST... | Download Scientific Diagram. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2025). Generalizing Vinyl Halide Cross‐Coupling Reactions with Photoredox and Photoredox/Nickel Dual Catalysis. Retrieved from ResearchGate. [Link]

Sources

Exploratory

Technical Guide: Electrophilic and Nucleophilic Sites of 7-Chloro-7-octenoic Acid

This is an in-depth technical guide on the structural and reactive properties of 7-Chloro-7-octenoic acid , designed for researchers in synthetic organic chemistry and drug development. [1][2][3] Executive Summary & Comp...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the structural and reactive properties of 7-Chloro-7-octenoic acid , designed for researchers in synthetic organic chemistry and drug development.

[1][2][3]

Executive Summary & Compound Identity

7-Chloro-7-octenoic acid is a bifunctional aliphatic building block characterized by a terminal vinyl chloride moiety and a carboxylic acid terminus, separated by a pentamethylene spacer.[1][2][3][4] Its utility lies in its orthogonal reactivity : the carboxylic acid allows for standard acyl functionalization (esterification, amidation), while the vinyl chloride serves as a latent handle for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to generate complex tri-substituted alkenes.[1]

PropertyDetail
IUPAC Name 7-chlorooct-7-enoic acid
CAS Number 731773-29-8
Formula

Structure

Key Motif 2-Halo-1-alkene (Vinyl Chloride) + Carboxylic Acid

Structural Analysis: Electronic & Steric Landscape

The molecule possesses two distinct reactive poles separated by an inert hydrophobic chain.[1][2][3] Understanding the electronic distribution is critical for designing selective transformations.[1][2][3]

The Vinyl Chloride Terminus (C7-C8)

The C7-C8 alkene is electronically deactivated compared to a simple olefin due to the chlorine atom.[1]

  • Inductive Effect (-I): The electronegative Chlorine withdraws electron density from C7, making the

    
    -system less nucleophilic than 7-octenoic acid.[1][2]
    
  • Resonance Effect (+M): The lone pairs on Chlorine can donate into the

    
    -system, but the inductive withdrawal generally dominates in terms of overall reactivity toward electrophiles.[1][3]
    
  • Geometry: The vinyl chloride group is a gem-disubstituted alkene analog.[1][2][3] The steric bulk of the Chlorine atom at C7 influences the approach of reagents, often directing addition reactions to the terminal C8 position.[2][3]

The Carboxylic Acid Terminus (C1)

The C1 carboxyl group exhibits classic carbonyl behavior:

  • Acidity: The hydroxyl proton is the most acidic site (pKa

    
     4.8).[1][2][3]
    
  • Electrophilicity: The carbonyl carbon (C1) is a hard electrophile, susceptible to attack by heteroatom nucleophiles (O, N, S).[1][2]

Detailed Site Analysis

Electrophilic Sites (Susceptible to Nucleophilic Attack)
Primary Electrophile: Carbonyl Carbon (C1) [1][2][3]
  • Nature: Hard electrophile.[1][2][3]

  • Reactivity: High toward hard nucleophiles (alcohols, amines) upon activation.[1][2][3]

  • Mechanism: Nucleophilic Acyl Substitution.[1][2][3][5]

  • Control: Requires activation (e.g., conversion to acid chloride via

    
     or activation with EDC/DCC) to overcome the poor leaving group ability of -OH.[1][2]
    
Secondary Electrophile: C7 (Vinyl Carbon)
  • Nature: Soft electrophile (masked).[1][2][3]

  • Reactivity: Inert to classical

    
    /
    
    
    
    conditions due to the strength of the
    
    
    C-Cl bond.[2][3]
  • Activation: Reactive in Oxidative Addition with low-valent metals (Pd(0), Ni(0)).[1][2]

  • Application: Acts as the electrophile in cross-coupling reactions.[2][3] The C-Cl bond is weaker than a C-F bond but stronger than C-Br, often requiring specialized ligands (e.g., phosphines like SPhos or XPhos) for efficient coupling.[1][2]

Tertiary Electrophile: Acidic Proton (OH) [1][2][3]
  • Nature: Brønsted Acid.[1][2][3]

  • Reactivity: Instantly neutralized by bases (

    
    , 
    
    
    
    ,
    
    
    ) to form the carboxylate salt.[1][2]
Nucleophilic Sites (Susceptible to Electrophilic Attack)
Primary Nucleophile: Carboxylate Oxygen (After Deprotonation) [1][2][3]
  • Nature: Hard nucleophile.[1][2][3]

  • Reactivity: Once deprotonated, the carboxylate anion is a competent nucleophile for

    
     reactions (e.g., with alkyl halides to form esters).[2][3]
    
Secondary Nucleophile: Terminal Methylene (C8) [1][2][3]
  • Nature: Soft nucleophile (Deactivated).[1][2][3]

  • Reactivity: Can attack strong electrophiles (e.g.,

    
    , 
    
    
    
    ).[1][2]
  • Regiochemistry: In electrophilic addition (e.g., hydration or hydrohalogenation), the Chlorine atom directs the incoming electrophile.[2][3]

    • Markovnikov Addition: Protonation at C8 yields a carbocation at C7.[1][2][3] However, a cation at C7 is destabilized by the inductive effect of Cl (despite resonance stabilization).[1][2][3] Reaction rates are slower than non-halogenated alkenes.[1][2][3]

Visualization of Reactivity[1][3][7]

The following diagram maps the specific reactivity of each site, demonstrating the orthogonal pathways available for synthesis.

ReactivityMap Molecule 7-Chloro-7-octenoic Acid HOOC-(CH2)5-C(Cl)=CH2 C1_Carbonyl C1: Carbonyl Carbon (Electrophile) Molecule->C1_Carbonyl OH_Proton OH: Acidic Proton (Brønsted Acid) Molecule->OH_Proton C7_Vinyl C7: Vinyl Chloride (Coupling Partner) Molecule->C7_Vinyl C8_Alkene C8: Terminal Alkene (Weak Nucleophile) Molecule->C8_Alkene Amidation Amidation/Esterification (Nucleophilic Acyl Substitution) C1_Carbonyl->Amidation + Amines/Alcohols (via activation) OH_Proton->Amidation Deprotonation Suzuki Suzuki/Sonogashira Coupling (Pd-Catalyzed) C7_Vinyl->Suzuki + Boronic Acids/Alkynes (Pd(0) catalyst) Addn Electrophilic Addition (Slow) C8_Alkene->Addn + Strong Electrophiles

Figure 1: Functional map detailing the divergent reactivity of the carboxylic acid and vinyl chloride termini.[1][2]

Synthetic Applications & Protocols

Protocol A: Selective Esterification (Preserving the Vinyl Chloride)

To functionalize the acid without affecting the vinyl chloride, mild activation methods are preferred to avoid polymerization or addition to the alkene.[1][3]

Methodology:

  • Reagents: 7-Chloro-7-octenoic acid (1.0 eq), Methanol (excess),

    
     (1.1 eq) or EDC/DMAP.
    
  • Conditions: 0°C to RT. The vinyl chloride is stable to standard acid-catalyzed esterification conditions.[1][2]

  • Procedure:

    • Dissolve acid in dry MeOH at 0°C.

    • Add thionyl chloride dropwise (exothermic).[1][2][3]

    • Stir at RT for 3 hours.

    • Note: Avoid Lewis acids (e.g.,

      
      ) which might ionize the C-Cl bond.[1][2]
      
Protocol B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The vinyl chloride motif allows for the construction of trisubstituted alkenes.[1][2]

Methodology:

  • Reagents: 7-Chloro-7-octenoic acid ester (protection recommended first), Aryl boronic acid (1.2 eq),

    
     (5 mol%), SPhos (10 mol%), 
    
    
    
    (3.0 eq).[1][2]
  • Solvent: Toluene/Water (10:1).

  • Mechanism:

    • Oxidative Addition: Pd(0) inserts into the C-Cl bond.[1][2] This is the rate-determining step for chlorides.[1][2]

    • Transmetallation:[3] Boronic acid transfers the aryl group.[1][2][3]

    • Reductive Elimination: Forms the new C-C bond.[1][2][3][5][6]

  • Outcome: Retention of the double bond geometry (stereospecific substitution of Cl).

Safety & Handling

  • Corrosivity: As a medium-chain fatty acid derivative, the compound is corrosive to skin and eyes (Category 1B).[1][2][3]

  • VCM Hazards: While the vinyl chloride monomer (gas) is a known carcinogen, the vinyl chloride moiety in this larger molecule is less volatile but should still be treated as a potential alkylating agent.[1][3]

  • Storage: Store under inert gas at 2-8°C to prevent oxidation of the alkene or hydrolysis of the chloride (though slow).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 543977, 7-Octenoic acid. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[2] Oxford University Press.[1][2][3] (General reactivity of carboxylic acid derivatives).

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.[1][2] (Reactivity of chloro-alkenes in coupling).

Sources

Foundational

Solubility and stability of 7-Chloro-7-octenoic acid in organic solvents

This technical guide details the physicochemical profiling, solubility behavior, and stability mechanisms of 7-Chloro-7-octenoic acid (CAS 731773-29-8) . It is designed for researchers utilizing this compound as a functi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profiling, solubility behavior, and stability mechanisms of 7-Chloro-7-octenoic acid (CAS 731773-29-8) . It is designed for researchers utilizing this compound as a functionalized lipid intermediate in organic synthesis or drug development.

Executive Summary

7-Chloro-7-octenoic acid is a bifunctional medium-chain fatty acid derivative characterized by a terminal vinyl chloride moiety and a carboxylic acid headgroup. Its unique reactivity profile—combining the electrophilic potential of the vinyl chloride with the coupling utility of the carboxylic acid—makes it a critical intermediate in the synthesis of functionalized lipids, polymer precursors, and potentially bioactive prostaglandin analogs.

This guide provides a standardized framework for handling this compound, predicting its behavior in solution, and mitigating specific degradation pathways such as dehydrohalogenation and acid-catalyzed hydrolysis.

Chemical Identity & Physicochemical Profile[1][2][3][4]

PropertySpecification
IUPAC Name 7-Chloro-7-octenoic acid
CAS Number 731773-29-8
Molecular Formula C₈H₁₃ClO₂
Molecular Weight 176.64 g/mol
Structure CH₂=C(Cl)–(CH₂)₅–COOH
Predicted LogP ~2.9 – 3.2 (Lipophilic)
pKa (Predicted) ~4.8 (Carboxylic acid)
Physical State Colorless to pale yellow oil (at RT)
Structural Insight

The molecule features a vinyl chloride group at the C7 position. Unlike alkyl chlorides, the chlorine atom is bonded to an sp² hybridized carbon, rendering it relatively inert to nucleophilic substitution (


) but susceptible to elimination and radical mechanisms. The C1-C6 aliphatic chain imparts significant lipophilicity, driving the compound's preference for organic solvents.

Solubility Assessment

Solvent Selection Rationale

Solubility is governed by the "like dissolves like" principle, modified by the specific interaction capabilities of the carboxylic acid group (H-bond donor/acceptor) and the hydrophobic tail.

  • Polar Protic Solvents (Methanol, Ethanol): Excellent solubility. The solvent can H-bond with the carboxyl group, while the alkyl chain is accommodated by the organic nature of the alcohol.

  • Polar Aprotic Solvents (DMSO, DMF): High solubility. Ideal for reaction media where nucleophilic interference from the solvent must be minimized.

  • Non-Polar/Chlorinated Solvents (DCM, Chloroform): High solubility due to van der Waals interactions with the alkyl chain and vinyl chloride tail.

  • Water: Low solubility in acidic/neutral pH due to the hydrophobic C8 chain. Solubility increases drastically at pH > 6.0 as the carboxylate anion (

    
    ) forms.
    
Solubility Data Summary (Estimated)
SolventSolubility RatingPrimary Interaction
Dichloromethane (DCM) High (>100 mg/mL)Dispersion / Dipole-Dipole
Methanol / Ethanol High (>100 mg/mL)Hydrogen Bonding
DMSO High (>100 mg/mL)Dipole-Dipole
Ethyl Acetate High (>50 mg/mL)Dipole-Dipole
Hexane/Heptane ModerateDispersion (COOH dimerization limits solubility)
Water (pH 2.0) Low (<1 mg/mL)Hydrophobic effect dominates
Water (pH 8.0) High (>50 mg/mL)Ionic solvation (Salt form)
Experimental Protocol: Saturation Shake-Flask Method

To empirically determine solubility for your specific application (e.g., formulation vehicle), follow this self-validating protocol:

  • Preparation: Weigh 10 mg of 7-Chloro-7-octenoic acid into a 2 mL HPLC vial.

  • Solvent Addition: Add 100 µL of the target solvent.

  • Equilibration: Vortex for 1 minute. If fully dissolved, add more compound until precipitation is visible.

  • Agitation: Shake at constant temperature (25°C) for 24 hours.

  • Filtration: Filter supernatant through a 0.22 µm PTFE filter (compatible with organic solvents).

  • Quantification: Dilute filtrate 1:100 and analyze via HPLC-UV (210 nm) against a standard curve.

Stability Profiling & Degradation Mechanisms

The stability of 7-Chloro-7-octenoic acid is threatened by three primary vectors: Elimination , Hydrolysis , and Oxidation .

Degradation Pathways

The vinyl chloride moiety is the stability "weak link." While more stable than alkyl chlorides, it can undergo specific transformations under stress.

  • Base-Catalyzed Elimination (Dehydrohalogenation): Under strong basic conditions (e.g., NaH, KOtBu), HCl is eliminated to form the terminal alkyne, 7-octynoic acid .

  • Acid-Catalyzed Hydrolysis: In the presence of strong acid and water, the vinyl chloride can hydrate and release HCl to form the ketone, 7-oxooctanoic acid .

  • Radical Polymerization: The terminal double bond is susceptible to free-radical polymerization, especially if stored without stabilizers (like BHT) or exposed to UV light.

Visualization of Pathways (DOT Diagram)

DegradationPathways Compound 7-Chloro-7-octenoic Acid (Target) Alkyne 7-Octynoic Acid (Elimination Product) Compound->Alkyne Strong Base (-HCl) Ketone 7-Oxooctanoic Acid (Hydrolysis Product) Compound->Ketone H+/H2O (Hydrolysis) Polymer Oligomers/Polymers (Radical Product) Compound->Polymer UV Light / Radicals

Figure 1: Primary degradation pathways for 7-Chloro-7-octenoic acid under stress conditions.

Stability Stress Testing Protocol

To validate the integrity of your batch, perform the following stress tests using HPLC analysis:

Stress ConditionProcedureExpected Degradant
Hydrolytic (Acid) Dissolve in 0.1M HCl/MeOH (1:1); Reflux 2h7-Oxooctanoic acid
Hydrolytic (Base) Dissolve in 0.1M NaOH/MeOH (1:1); Stir RT 4h7-Octynoic acid (Trace)
Oxidative Dissolve in 3% H₂O₂; Stir RT 24hEpoxides / Cleavage products
Thermal Neat liquid at 60°C for 7 daysPolymerization / Dimerization

Critical Note: Avoid using strong bases during workup or purification to prevent the formation of the alkyne impurity.

Handling & Storage Recommendations

Based on the physicochemical profile and stability risks, the following storage conditions are mandatory to maintain purity >98%:

  • Temperature: Store at -20°C for long-term; 2-8°C for active use.

  • Atmosphere: Store under Argon or Nitrogen to prevent oxidative degradation of the alkene.

  • Container: Amber glass vials (Type I borosilicate) with PTFE-lined caps to prevent UV exposure and leaching.

  • Re-testing: Re-validate purity via HPLC every 6 months.

Analytical Methodology (HPLC)

For the quantification of solubility and stability samples, utilize the following Reverse-Phase HPLC method.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Keeps COOH protonated for sharp peaks).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 50% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (Carbonyl/Alkene absorption) and 205 nm .

  • Flow Rate: 1.0 mL/min.

References

  • PubChem Compound Summary. (n.d.). 7-Octenoic acid (Analogous Structure Data). National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis and Reactivity of Vinyl Chlorides. Retrieved from [Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: Nucleophilic Substitution &amp; Functionalization of 7-Chloro-7-octenoic Acid

This Application Note and Protocol guide details the nucleophilic substitution strategies for 7-Chloro-7-octenoic acid , a bifunctional building block containing a terminal vinyl chloride and a carboxylic acid. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the nucleophilic substitution strategies for 7-Chloro-7-octenoic acid , a bifunctional building block containing a terminal vinyl chloride and a carboxylic acid.

Executive Summary & Molecule Profile

7-Chloro-7-octenoic acid (CAS: 731773-29-8) is a specialized octanoid derivative characterized by two distinct reactive termini: a vinyl chloride at C7 and a carboxylic acid at C1.

Unlike standard alkyl halides, the vinyl chloride moiety is inert to classical


 nucleophilic substitution due to the high bond strength of the 

carbon-chlorine bond and the instability of the vinyl cation intermediate required for

pathways. Therefore, "substitution" at the C7 position proceeds via Addition-Elimination (hydrolysis) or Metal-Catalyzed Cross-Coupling . Conversely, the C1 carboxylic acid readily undergoes Nucleophilic Acyl Substitution .

This guide details the two primary workflows for substituting the chlorine atom (converting the vinyl halide to a ketone) and derivatizing the carboxyl group.

Chemical Structure & Reactivity Map
  • C1 (Carboxyl): High reactivity.[1] Site for esterification/amidation via Nucleophilic Acyl Substitution.

  • C7 (Vinyl Chloride): Low steric accessibility, high bond stability. Acts as a "masked" ketone. Reacts via acid-catalyzed hydrolysis (Solvolysis) or Pd-catalyzed coupling.

ReactivityMap Mol 7-Chloro-7-octenoic Acid (HOOC-(CH2)5-C(Cl)=CH2) Site1 C1: Carboxylic Acid (Nucleophilic Acyl Substitution) Mol->Site1 Site7 C7: Vinyl Chloride (Masked Ketone / Coupling Partner) Mol->Site7 Prod1 Esters / Amides (via SOCl2 activation) Site1->Prod1  + ROH / RNH2 Prod2 7-Oxooctanoic Acid (via Acid Hydrolysis) Site7->Prod2  + H2O / H+

Figure 1: Dual reactivity profile of 7-Chloro-7-octenoic acid.

Technical Discussion: The "Substitution" Mechanism

Direct displacement of the vinyl chlorine by a nucleophile (e.g.,


, 

) fails under standard conditions. The transformation of the vinyl chloride to a carbonyl (effectively substituting Cl for =O) follows an Acid-Catalyzed Hydrolysis mechanism.
  • Protonation: The alkene

    
    -bond is protonated at the terminal carbon (Markovnikov addition), forming a carbocation at C7. This cation is stabilized by resonance with the chlorine lone pairs (chloronium ion character).
    
  • Nucleophilic Attack: Water attacks the C7 carbocation.

  • Elimination: Loss of

    
     generates an enol.
    
  • Tautomerization: The enol rapidly rearranges to the stable ketone (7-oxooctanoic acid).

Experimental Protocols

Protocol A: Hydrolytic Substitution (Synthesis of 7-Oxooctanoic Acid)

Objective: To replace the vinyl chlorine with a ketone functionality, yielding 7-oxooctanoic acid (a key lipid metabolite and polymer precursor).

Reagents:

  • 7-Chloro-7-octenoic acid (1.0 equiv)

  • Sulfuric Acid (

    
    ), concentrated (98%)
    
  • Water (distilled)[2]

  • Dichloromethane (DCM) for extraction

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 7-Chloro-7-octenoic acid (10 mmol, ~1.9 g) in 5 mL of concentrated

    
    . Note: The reaction is exothermic; add acid slowly.
    
  • Reaction: Stir the viscous mixture at 0°C for 30 minutes , then allow it to warm to room temperature. Stir for an additional 2 hours .

    • Mechanistic Insight: The strong acid protonates the double bond. The absence of water initially allows the formation of the halosulfate intermediate or stable carbocation.

  • Quenching (Hydrolysis): Pour the reaction mixture over 50 g of crushed ice . The sudden dilution with water promotes the nucleophilic attack of

    
     on the cationic center, displacing the chloride/sulfate.
    
  • Work-up:

    • Extract the aqueous layer with DCM (

      
       mL).
      
    • Wash the combined organic layers with brine (

      
       mL).
      
    • Dry over anhydrous

      
       and concentrate under reduced pressure.
      
  • Purification: The crude product is typically a waxy solid or oil. Recrystallize from hexane/ethyl acetate if necessary.

    • Yield Expectation: 85-95%.

    • Validation: IR spectrum should show loss of the C=C stretch (~1630

      
      ) and appearance of a ketone C=O stretch (~1715 
      
      
      
      ).
Protocol B: Nucleophilic Acyl Substitution (Esterification)

Objective: To derivatize the carboxylic acid while preserving the vinyl chloride handle.

Reagents:

  • 7-Chloro-7-octenoic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (1.5 equiv)
    
  • Methanol (excess)

  • Catalytic DMF (1 drop)

Procedure:

  • Activation: Under nitrogen atmosphere, dissolve 7-Chloro-7-octenoic acid (5 mmol) in dry DCM (10 mL).

  • Chlorination: Add catalytic DMF, then dropwise add

    
    . Reflux for 1 hour .
    
    • Observation: Evolution of

      
       and 
      
      
      
      gas indicates formation of the acyl chloride intermediate.
  • Substitution: Cool the mixture to 0°C. Add Methanol (5 mL) dropwise.

    • Mechanism:[2][3][4][5][6][7][8][9] The methanol acts as the nucleophile, attacking the highly electrophilic acyl chloride carbonyl.

  • Isolation: Stir for 30 minutes. Evaporate volatiles in vacuo.

  • Result: Methyl 7-chloro-7-octenoate.

Mechanistic Visualization

The following diagram illustrates the pathway for the hydrolytic substitution of the vinyl chloride.

Mechanism Start Vinyl Chloride (R-C(Cl)=CH2) Step1 Protonation (H+) Forms Carbocation Start->Step1 Inter Cationic Intermediate [R-C+(Cl)-CH3] Step1->Inter Step2 Nucleophilic Attack (H2O) (- H+) Inter->Step2 Chlorohydrin Chlorohydrin (R-C(OH)(Cl)-CH3) Step2->Chlorohydrin Step3 Elimination of HCl Chlorohydrin->Step3 Ketone Product: Ketone (R-C(=O)CH3) Step3->Ketone

Figure 2: Mechanism of Acid-Catalyzed Hydrolysis of Vinyl Chloride to Ketone.

Safety & Handling

  • Vinyl Halides: While 7-chloro-7-octenoic acid is less volatile than vinyl chloride monomer, all vinyl halides should be treated as potential alkylating agents. Work in a fume hood.

  • Thionyl Chloride: Highly corrosive and reacts violently with water. Ensure glassware is dry.

  • Waste Disposal: Aqueous waste from Protocol A contains strong acid and chloride ions; neutralize with sodium bicarbonate before disposal.

References

  • PubChem. (2023). 7-Oxooctanoic acid (Compound).[2][8][10] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution. Retrieved October 26, 2023, from [Link]

  • Organic Chemistry Portal. (n.d.). Vinyl Chloride Synthesis and Reactivity. Retrieved October 26, 2023, from [Link]

Sources

Application

Application Note: Sonogashira Coupling Protocol for 7-Chloro-7-octenoic Acid

Executive Summary & Strategic Analysis This Application Note details the protocol for the Sonogashira cross-coupling of 7-Chloro-7-octenoic acid with terminal alkynes. This specific substrate presents a dual synthetic ch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This Application Note details the protocol for the Sonogashira cross-coupling of 7-Chloro-7-octenoic acid with terminal alkynes. This specific substrate presents a dual synthetic challenge:

  • Vinyl Chloride Deactivation: The

    
     bond is significantly stronger and less reactive toward oxidative addition than corresponding bromides or iodides. Standard Pd(PPh
    
    
    
    )
    
    
    catalysts often fail to activate this bond under mild conditions.
  • Free Carboxylic Acid Interference: The acidic proton (

    
    ) will immediately neutralize the amine base typically required for the copper catalytic cycle, potentially forming insoluble salts or poisoning the catalyst interface.
    

Strategic Approach: To ensure high yield and reproducibility, this guide provides two distinct protocols:

  • Protocol A (Direct Coupling): Utilizes a Third-Generation Buchwald Precatalyst system designed to activate sluggish vinyl chlorides in the presence of free acids.

  • Protocol B (Protection-Deprotection): A robust, scalable route involving methyl esterification to eliminate acid interference, recommended for large-scale batches (>10g).

Chemical Mechanism & Pathway[1][2][3][4]

The reaction couples the vinyl chloride moiety of 7-chloro-7-octenoic acid with a terminal alkyne to form a conjugated enyne.

Reaction Scheme


Mechanistic Workflow (DOT Visualization)

SonogashiraMechanism Substrate 7-Chloro-7-octenoic Acid (Vinyl Chloride) Ox_Add Oxidative Addition (Rate Limiting Step) Substrate->Ox_Add Cl-C bond Alkyne Terminal Alkyne Cu_Cycle Cu(I) Acetylide Formation Alkyne->Cu_Cycle + CuI, Base Base Base (Excess) (Cs2CO3 or Amine) Base->Substrate Deprotonation (Carboxylate formation) Cat_Act Pd(0) Species (Active Catalyst) Cat_Act->Ox_Add Transmet Transmetallation Ox_Add->Transmet Pd(II)-Cl species Cu_Cycle->Transmet Cu-Acetylide Red_Elim Reductive Elimination Transmet->Red_Elim Pd(II) complex Red_Elim->Cat_Act Regeneration Product Coupled Enyne Product Red_Elim->Product

Caption: Mechanistic flow highlighting the rate-limiting oxidative addition of the vinyl chloride and the parallel copper cycle.

Protocol A: Direct Coupling (High-Performance)

Application: Small to medium scale (<5g) where step-count reduction is critical. Key Technology: Uses XPhos Pd G3 precatalyst. The bulky biaryl phosphine ligand (XPhos) facilitates the difficult oxidative addition into the C-Cl bond.

Materials & Reagents[1][2][3][5][6][7][8][9][10][11][12]
ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9][10]Role
Substrate 7-Chloro-7-octenoic acid1.0Electrophile
Coupling Partner Terminal Alkyne1.2Nucleophile
Catalyst XPhos Pd G3 0.02-0.05Precatalyst (activates C-Cl)
Co-Catalyst CuI (Copper Iodide)0.05Promotes acetylide formation
Base Cs

CO

(Cesium Carbonate)
3.0Neutralizes acid + drives reaction
Solvent MeCN : Water (10:1)-Polar system to solubilize carboxylate
Step-by-Step Procedure
  • System Preparation:

    • Oven-dry a reaction vial/flask equipped with a magnetic stir bar.

    • Critical: Purge the vessel with Argon or Nitrogen for 10 minutes. Oxygen poisons the Pd/Cu system.

  • Reagent Loading:

    • Add 7-Chloro-7-octenoic acid (1.0 eq) and Cs

      
      CO
      
      
      
      (3.0 eq).
    • Note: Gas evolution (CO

      
      ) may occur if moisture is present; this is normal. The acid converts to the cesium carboxylate salt in situ.
      
    • Add XPhos Pd G3 (2-5 mol%) and CuI (5 mol%).

  • Solvent & Alkyne Addition:

    • Add degassed MeCN/H

      
      O  solvent mixture (concentration ~0.2 M relative to substrate).
      
    • Add the Terminal Alkyne (1.2 eq) via syringe.

  • Reaction:

    • Seal the vessel.

    • Heat to 65°C for 12–18 hours.

    • Monitoring: Check TLC (stain with KMnO

      
      ). The starting material spot should disappear.
      
  • Workup (Acidic Recovery):

    • Cool to room temperature.[4][6]

    • Dilute with EtOAc.

    • Crucial Step: Acidify carefully with 1M HCl until pH < 3. This reprotonates the carboxylate to the free acid.

    • Extract with EtOAc (3x). Wash combined organics with Brine.

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.

Protocol B: Methyl Ester Protection (Scalable)

Application: Large scale (>10g) or if Protocol A yields are <50%. Logic: Converting the acid to an ester prevents catalyst poisoning and allows the use of standard, cheaper amine bases.

Workflow Diagram

ProtocolB Start 7-Chloro-7-octenoic Acid Step1 Step 1: Esterification (MeOH, H2SO4 cat., Reflux) Start->Step1 Inter Intermediate: Methyl 7-chloro-7-octenoate Step1->Inter Step2 Step 2: Sonogashira Coupling (Pd(PPh3)2Cl2, CuI, Et3N) Inter->Step2 Standard Conditions Step3 Step 3: Saponification (LiOH, THF/H2O) Step2->Step3 Final Final Product: Coupled Acid Step3->Final

Caption: Three-step sequence ensuring maximum catalyst compatibility.

Optimized Conditions for Step 2 (Ester Coupling)
  • Catalyst: Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (5 mol%) - Cheaper than XPhos G3.
  • Base/Solvent: Et

    
    N (Triethylamine) used as solvent and base, or Et
    
    
    
    N/THF (1:1).
  • Temperature: 60°C - 80°C (Higher temp required for vinyl chloride).

Troubleshooting & Self-Validating Checks

This section ensures the scientist can verify the system "live" during the experiment.

ObservationDiagnosisCorrective Action
Black Precipitate (Immediate) "Pd Black" formation. Catalyst decomposition.Oxygen leak. Restart with rigorous degassing. Ensure ligands are fresh.
No Reaction (TLC) Oxidative addition failure.Increase Temp to 80°C. Switch from Pd(PPh

)

to XPhos Pd G3 or Pd(tBu

P)

.
Homocoupling (Alkyne-Alkyne) Glaser coupling side reaction.Too much O

present. Reduce CuI loading to 2 mol% or use Copper-Free conditions (requires 3.0 eq TBAF).
Emulsion during Workup Carboxylate salt acting as surfactant.Ensure pH is distinctly acidic (pH 2-3) before extraction. Add saturated NaCl.

Safety & Handling

  • 7-Chloro-7-octenoic acid: Treat as an irritant. The vinyl chloride moiety is potentially alkylating; wear double nitrile gloves.

  • Palladium Catalysts: Heavy metal toxicity. Handle in a fume hood.

  • Pressure: Heating volatile solvents (MeCN, Et

    
    N) in sealed tubes generates pressure. Use a blast shield.
    

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Aryl and Vinyl Chlorides."[6] Journal of the American Chemical Society.[11][12]

  • Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews.

  • Gelest Inc. "Hydrophobicity and Reactivity of Functionalized Fatty Acids." Gelest Technical Brochures.
  • Organic Chemistry Portal. "Sonogashira Coupling: Recent Developments and Protocols."

Sources

Method

Application Note: Synthesis of Functionalized Octenoic Acid Derivatives Using 7-Chloro-7-octenoic Acid

Abstract This technical guide provides detailed protocols and expert insights for the synthesis of diverse functionalized octenoic acid derivatives, leveraging the versatile chemical properties of 7-Chloro-7-octenoic aci...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed protocols and expert insights for the synthesis of diverse functionalized octenoic acid derivatives, leveraging the versatile chemical properties of 7-Chloro-7-octenoic acid. As a bifunctional molecule, 7-Chloro-7-octenoic acid offers a carboxylic acid moiety for standard transformations and a vinyl chloride group for a range of carbon-carbon bond-forming reactions. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource for synthesizing novel compounds with potential applications in medicinal chemistry and materials science. We will explore key synthetic strategies, including palladium-catalyzed cross-coupling reactions and cycloadditions, providing step-by-step protocols, mechanistic explanations, and data interpretation guidelines.

Introduction: The Strategic Advantage of 7-Chloro-7-octenoic Acid

Functionalized long-chain carboxylic acids are pivotal structural motifs in a vast array of biologically active molecules and advanced materials. The ability to strategically introduce diverse functionalities along an aliphatic chain allows for the fine-tuning of physicochemical properties such as lipophilicity, receptor binding affinity, and polymer characteristics. 7-Chloro-7-octenoic acid emerges as a highly valuable and versatile starting material for the synthesis of such derivatives. Its structure incorporates a terminal vinyl chloride, a functional group amenable to a variety of powerful cross-coupling and cycloaddition reactions, and a carboxylic acid, which can be readily modified or used as a handle for further conjugation.

This guide will focus on the synthetic utility of the vinyl chloride moiety, which, despite being less reactive than its bromide or iodide counterparts, offers advantages in terms of cost and stability. We will detail methodologies that effectively activate this C(sp²)-Cl bond to forge new carbon-carbon and carbon-heteroatom bonds, thereby enabling access to a wide chemical space of novel octenoic acid derivatives.

Safety and Handling of Reagents

2.1. 7-Chloro-7-octenoic Acid and Analogs: While specific data for 7-chloro-7-octenoic acid is not readily available, analogous fatty acids and chlorinated hydrocarbons warrant careful handling. Octanoic acid, for instance, is known to cause skin and eye irritation.[1][2] It is prudent to treat 7-chloro-7-octenoic acid as a corrosive and potentially toxic substance.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[3]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any potential vapors.[1]

  • Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents and bases.[3]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[2]

2.2. Palladium Catalysts and Ligands: Palladium catalysts are toxic and should be handled with care. Phosphine ligands are often air-sensitive and pyrophoric. Always handle these reagents in an inert atmosphere (e.g., using a glovebox or Schlenk line).

2.3. Solvents and Other Reagents: Anhydrous solvents are often required for the reactions described herein. Ensure proper drying techniques are used. Handle all other reagents according to their respective Safety Data Sheets (SDS).

Synthetic Methodologies and Protocols

This section details key synthetic transformations of 7-chloro-7-octenoic acid, focusing on the reactivity of the vinyl chloride group.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds, pairing the vinyl chloride with a variety of organoboron reagents.[4] The reaction is prized for its functional group tolerance and generally mild conditions.

Causality of Experimental Choices: The choice of palladium precursor, ligand, base, and solvent system is critical for achieving high yields, especially with the less reactive vinyl chloride. Buchwald-type phosphine ligands, such as SPhos, are particularly effective in promoting the oxidative addition of the palladium(0) species to the C-Cl bond.[5] A strong base, like cesium fluoride or potassium phosphate, is necessary to facilitate the transmetalation step.[5] The use of a protic co-solvent like isopropanol can be beneficial in some cases.[5]

Experimental Workflow Diagram:

Suzuki_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification A Combine 7-chloro-7-octenoic acid, boronic acid, and base in flask B Add solvent and degas (e.g., 3x vacuum/N2 cycles) A->B C Add Pd catalyst and ligand solution B->C D Heat to specified temperature (e.g., 80-100 °C) with stirring C->D E Monitor reaction progress by TLC or GC-MS D->E F Cool to RT, quench with water E->F G Extract with organic solvent F->G H Wash organic layer, dry, and concentrate G->H I Purify by column chromatography H->I

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Detailed Protocol: Synthesis of 7-Aryl-7-octenoic Acid

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine 7-chloro-7-octenoic acid (1.0 mmol), the desired arylboronic acid (1.2 mmol), and cesium fluoride (2.5 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and isopropanol (1 mL).

  • Degassing: Subject the mixture to three cycles of vacuum followed by backfilling with the inert gas.

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (Pd(OAc)₂, 0.02 mmol) and SPhos (0.04 mmol) in 1 mL of anhydrous dioxane. Add this catalyst solution to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride solution (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the 7-aryl-7-octenoic acid derivative.

Parameter Typical Range/Value Notes
Yield 65-90%Dependent on the electronic and steric nature of the boronic acid.
¹H NMR δ 7.1-7.5 (m, Ar-H), 5.5-6.0 (m, vinylic-H)Characteristic signals for the aromatic and vinylic protons.
¹³C NMR δ 178-182 (C=O), 125-145 (Ar-C & vinylic-C)Key signals for the carboxylic acid and sp² carbons.
MS (ESI-) [M-H]⁻Expected molecular ion peak in negative ion mode.
Palladium/Copper-Catalyzed Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking the vinyl chloride of 7-chloro-7-octenoic acid with a terminal alkyne.[6][7] This reaction is a powerful tool for synthesizing conjugated enynes, which are valuable intermediates in organic synthesis.[8]

Mechanistic Insight: The reaction proceeds through two interconnected catalytic cycles.[9] The palladium cycle involves oxidative addition to the C-Cl bond, while the copper cycle facilitates the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex. The reactivity of the vinyl halide is a crucial factor, with chlorides being the least reactive in the series I > Br > Cl.[7] Therefore, robust catalytic systems and appropriate conditions are necessary.

Reaction Scheme Diagram:

Sonogashira_Scheme Start 7-Chloro-7-octenoic Acid Product 7-Alkynyl-7-octenoic Acid Start->Product Alkyne R-C≡C-H Alkyne:e->Product:w HCl HCl Conditions [Pd(0)], Cu(I) Base (e.g., Et3N)

Caption: Sonogashira coupling of 7-chloro-7-octenoic acid.

Detailed Protocol: Synthesis of 7-Alkynyl-7-octenoic Acid

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add copper(I) iodide (CuI, 0.05 mmol), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol), and 7-chloro-7-octenoic acid (1.0 mmol).

  • Solvent and Reagent Addition: Add anhydrous triethylamine (Et₃N, 5 mL) and the terminal alkyne (1.5 mmol) via syringe.

  • Degassing: Degas the mixture by bubbling the inert gas through the solution for 15 minutes.

  • Reaction: Stir the reaction mixture at 60 °C for 8-16 hours. Monitor the reaction by TLC.

  • Workup: After completion, cool the mixture, filter through a pad of celite to remove the catalyst, and wash the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Parameter Typical Range/Value Notes
Yield 50-80%Highly dependent on the alkyne substrate.
¹H NMR δ 5.2-5.6 (m, vinylic-H)Vinylic proton signals are characteristic.
IR (cm⁻¹) ~2200 (C≡C stretch)A weak but sharp peak indicating the alkyne bond.
MS (ESI-) [M-H]⁻Expected molecular ion peak.
Cycloaddition Reactions

The double bond in the functionalized octenoic acid derivatives can participate in cycloaddition reactions, such as the Diels-Alder reaction, to construct cyclic systems.[10] While the vinyl chloride itself is not a potent dienophile, the derivatives synthesized via Suzuki or Sonogashira coupling, which often contain activating groups, can be excellent substrates.

Conceptual Framework: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile.[10] The reactivity is governed by frontier molecular orbital theory, with electron-withdrawing groups on the dienophile generally accelerating the reaction.[10]

Conceptual Diagram:

Diels_Alder Dienophile Functionalized Octenoic Acid Derivative (Dienophile) Adduct Cyclohexene Adduct Dienophile->Adduct + Diene Δ or Lewis Acid Diene Conjugated Diene Diene->Adduct

Caption: Conceptual overview of the Diels-Alder reaction.

General Protocol for a Diels-Alder Reaction

  • Setup: In a sealed tube, dissolve the 7-substituted-7-octenoic acid derivative (1.0 mmol) and the diene (e.g., cyclopentadiene, 3.0 mmol) in a suitable solvent like toluene (5 mL).

  • Reaction: Heat the mixture to 110-150 °C for 12-48 hours. The use of a Lewis acid catalyst (e.g., AlCl₃) at lower temperatures can also be explored for activated systems.

  • Workup and Purification: Cool the reaction, concentrate the solvent, and purify the resulting cycloadduct by column chromatography or recrystallization.

Conclusion

7-Chloro-7-octenoic acid is a potent and versatile building block for the synthesis of a wide range of functionalized octenoic acid derivatives. The protocols detailed in this application note for Suzuki-Miyaura and Sonogashira cross-coupling reactions provide reliable methods for constructing C-C bonds at the 7-position. Furthermore, the resulting unsaturated derivatives can be employed in cycloaddition reactions to generate complex cyclic structures. These methodologies open avenues for the creation of novel molecular entities for applications in drug discovery, agrochemicals, and materials science. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets.

References

  • U.S.
  • "7-chloro-7-cyanobicyclo[4.2.0]octan-8-one," Organic Syntheses Procedure, .
  • "7-Octenoic acid | C8H14O2," PubChem, NIH, .
  • "7-octenoic acid, 18719-24-9," The Good Scents Company, .
  • "Safety D
  • "[3 + 2] Cycloaddition Reaction of Vinylsulfonium Salts with Hydrazonoyl Halides: Synthesis of Pyrazoles," The Journal of Organic Chemistry, ACS Public
  • "Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides," RSC Publishing, .
  • "SAFETY D
  • "Suzuki Coupling," Organic Chemistry Portal, .
  • "Sonogashira Coupling," Chemistry LibreTexts, .
  • "7-OCTENOIC ACID | 18719-24-9," ChemicalBook, .
  • "Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides," NIH, .
  • "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry," Chemical Reviews, ACS Public
  • "Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium," Organic Letters, ACS Public
  • "SAFETY D
  • "The reactivity of ethyl chloride (chloroethane), vinyl chloride and allyl chloride in nucleophilic substitution reaction?," Reddit, .
  • "Suzuki-Miyaura cross-coupling: Practical Guide," Yoneda Labs, .
  • "Diels–Alder reaction," Wikipedia, .
  • "Why vinyl chloride does not go nucleophilic substitution?," Brainly.in, .
  • "Suzuki-Miyaura Coupling," Chemistry LibreTexts, .
  • "Explain why vinyl chloride is unreactive in nucleophillic substitution reaction?," YouTube, .
  • "[3 + 2]-Cycloadditions of nitrile ylides after photoactivation of vinyl azides under flow conditions," Beilstein Journals, .
  • "SAFETY D
  • "Aryl Halides and Vinylic Halides - SN1 and SN2 Reactions," YouTube, .
  • "7.10. Sonogashira Coupling Between a Vinylic Halide and a Terminal Alkyne," Books, .
  • "Vinyl chloride synthesis by chlorination or substitution," Organic Chemistry Portal, .
  • "Octanoic acid | 124-07-2," ChemicalBook, .
  • "Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Form
  • "The Sonogashira Coupling," .

Sources

Application

Application Note: 7-Chloro-7-octenoic Acid in the Convergent Synthesis of Oxylipins

Executive Summary This technical guide details the application of 7-Chloro-7-octenoic acid as a specialized electrophilic building block in the total synthesis of oxylipins and prostaglandin analogs. Unlike traditional a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of 7-Chloro-7-octenoic acid as a specialized electrophilic building block in the total synthesis of oxylipins and prostaglandin analogs. Unlike traditional alkyl halide linkers, the terminal vinyl chloride moiety at the C7 position offers a unique balance of stability and reactivity. It serves as a "masked" ketone equivalent or a robust substrate for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Negishi), enabling the stereocontrolled installation of the


-chain onto complex lipid cores.

This guide is designed for medicinal chemists and process engineers focused on convergent synthesis strategies for eicosanoids, where late-stage functionalization is critical to preserving labile stereocenters.

Technical Background & Mechanistic Insight

The Vinyl Chloride Advantage

In the synthesis of bioactive lipids, installing the carboxylic acid side chain (the


-chain) often requires harsh conditions (e.g., Wittig olefination) that can isomerize sensitive double bonds in the core scaffold. 7-Chloro-7-octenoic acid overcomes this by utilizing the vinyl chloride  functionality:
  • Orthogonal Reactivity: The vinyl chloride is inert to standard nucleophiles and mild acids/bases, allowing for the protection/deprotection of the carboxylic acid terminus without affecting the halide handle.

  • Pd-Catalyzed Coupling: It acts as an excellent electrophile in Pd(0)-catalyzed reactions. Coupling with an organometallic nucleophile (e.g., a vinyl boronate or alkyl zinc reagent) generates a 1,1-disubstituted alkene or a trisubstituted olefin , common structural motifs in stable prostaglandin analogs (e.g., to block

    
    -oxidation).
    
  • Masked Ketone Functionality: Post-coupling, the vinyl chloride (or the resulting vinyl species) can be hydrolyzed to generate a ketone, providing a route to oxo-fatty acids (common metabolites) without requiring toxic oxidation reagents.

Structural Analysis
  • Compound: 7-Chloro-7-octenoic acid[1][2][3][4][5][6]

  • CAS: 731773-29-8[1][2][3][4][5]

  • Formula:

    
    
    
  • Key Motif: Terminal Vinyl Chloride (

    
    )
    
  • Role:

    
    -chain precursor for Prostaglandins (PGs) and Jasmonates.
    

Experimental Protocols

Protocol A: Convergent Synthesis via Suzuki-Miyaura Coupling

Objective: To couple the


-chain (7-Chloro-7-octenoic acid derivative) to a cyclopentenone core (representing the PG 

-chain/ring system) to synthesize a methylene-interrupted oxylipin analog.
Reagents & Equipment
  • Substrate: Methyl 7-chloro-7-octenoate (protected form of the acid).

  • Coupling Partner: Cyclopentenyl-boronic acid pinacol ester (Core Fragment).

  • Catalyst:

    
     (5 mol%).
    
  • Base:

    
     (3.0 equiv).
    
  • Solvent: THF:Water (10:1), degassed.

  • Atmosphere: Argon or Nitrogen.

Step-by-Step Methodology
  • Esterification (Pre-step):

    • Dissolve 7-Chloro-7-octenoic acid (1.0 equiv) in MeOH. Add catalytic

      
       (0.1 equiv).
      
    • Reflux for 2 hours. Concentrate and extract with EtOAc to yield Methyl 7-chloro-7-octenoate .

    • Rationale: Protecting the free acid prevents catalyst poisoning and facilitates purification.

  • Coupling Reaction:

    • In a flame-dried Schlenk tube, charge Methyl 7-chloro-7-octenoate (1.0 equiv), the Boronate Core (1.2 equiv),

      
       (0.05 equiv), and 
      
      
      
      (3.0 equiv).
    • Evacuate and backfill with Argon (3 cycles).

    • Add degassed THF/Water (10:1) via syringe. Concentration should be ~0.1 M.

    • Heat to 60°C for 12-18 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Checkpoint: The vinyl chloride is less reactive than a vinyl iodide; mild heating is required.

  • Work-up & Purification:

    • Cool to room temperature. Dilute with diethyl ether and wash with water and brine.

    • Dry over

      
      , filter, and concentrate.
      
    • Purify via Flash Column Chromatography (

      
      ).
      
    • Expected Product: A 1,1-disubstituted alkene connecting the lipid chain to the core.

  • Hydrolysis (Final Deprotection):

    • Dissolve the coupled ester in THF/MeOH (1:1). Add LiOH (2M aq, 5 equiv).

    • Stir at RT for 4 hours. Acidify to pH 3 with 1M HCl.

    • Extract with EtOAc to yield the final Oxylipin Analog .

Protocol B: Synthesis of 8-Oxononanoic Acid Derivatives (Ketone Unmasking)

Objective: To utilize 7-Chloro-7-octenoic acid as a precursor for 8-oxo-fatty acids via vinyl chloride hydrolysis.

Methodology
  • Substrate Preparation: Use Methyl 7-chloro-7-octenoate.

  • Acid Hydrolysis:

    • Dissolve substrate in concentrated

      
       (5 equiv) at 0°C.
      
    • Stir for 30 minutes, then pour onto crushed ice.

    • Mechanism: Protonation of the alkene followed by hydration and elimination of HCl yields the methyl ketone.

  • Isolation:

    • Extract with DCM. The product is Methyl 8-oxononanoate .

    • Note: This method avoids the use of toxic oxidants (Jones reagent) typically needed to convert alcohols to ketones.

Data Summary & Comparative Analysis

Table 1: Comparison of


-Chain Installation Methods 
MethodReagent TypeReactivity ProfileStereocontrolAtom Economy
Wittig Reaction Phosphonium SaltsHigh (Strong Base needed)Variable (Z/E mixtures)Low (POPh3 waste)
Grubbs Metathesis Terminal OlefinsModerate (Reversible)High (E-selective)High
Vinyl Chloride Coupling 7-Chloro-7-octenoic acid Mild (Pd-catalyzed) Retention of Geometry High
Alkyl Halide Alkylation Alkyl Bromides/IodidesLow (Requires cuprates)N/AModerate

Pathway Visualization

The following diagram illustrates the convergent synthesis workflow using 7-Chloro-7-octenoic acid.

OxylipinSynthesis Start 7-Chloro-7-octenoic Acid (Precursor) Step1 Esterification (MeOH/H+) Start->Step1 Intermediate Methyl 7-chloro-7-octenoate (Stable Electrophile) Step1->Intermediate Protection Coupling Pd-Catalyzed Coupling (Suzuki/Negishi) Intermediate->Coupling + Core Fragment Hydrolysis Acid Hydrolysis (-HCl) Intermediate->Hydrolysis Alternative Path Core Oxylipin Core (Boronate/Zincate) Core->Coupling Product_A 1,1-Disubstituted Alkene (Oxylipin Analog) Coupling->Product_A C-C Bond Formation Product_B 8-Oxononanoic Acid (Keto-Fatty Acid) Hydrolysis->Product_B Ketone Unmasking

Caption: Convergent synthetic pathways utilizing 7-Chloro-7-octenoic acid for alkene coupling (Top) or ketone synthesis (Bottom).

References

  • Convergent Synthesis of Oxylipins via Cross-Metathesis. Source: Royal Society of Chemistry (RSC). Context: Establishes the utility of

    
    -alkenoic acids in convergent lipid synthesis.
    URL:[Link]
    
  • Total Synthesis of Chlorinated Oxylipin Eiseniachloride B. Source: PubMed (NIH). Context: Demonstrates the biological relevance of chlorinated fatty acid chains in marine natural products. URL:[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Vinyl Chlorides. Source: Chemical Reviews (ACS). Context: Foundational methodology for using vinyl chlorides (like 7-chloro-7-octenoic acid) in Suzuki/Negishi coupling. URL:[Link]

Sources

Technical Notes & Optimization

Optimization

Stability of 7-Chloro-7-octenoic acid under acidic and basic conditions.

[1] Current Status: Operational Ticket ID: T-7CL-OCT-STAB Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Operational Ticket ID: T-7CL-OCT-STAB Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Technical Summary

Compound Identity: 7-Chloro-7-octenoic acid Functional Analysis: Bifunctional molecule containing a terminal Carboxylic Acid (


) and a Vinyl Chloride  moiety (

).[1]

This guide addresses the stability of 7-Chloro-7-octenoic acid. Unlike standard alkyl halides, the vinyl chloride group possesses unique electronic shielding against hydrolysis due to resonance stabilization. However, it represents a critical "metastable" point that can collapse into an alkyne (7-octynoic acid) under specific basic conditions.[1]

Quick Stability Matrix:

ConditionStability RatingPrimary RiskMechanism
Acidic (pH < 4) High Addition ReactionsElectrophilic addition (only in conc.[1] acids)
Neutral (pH ~7) High SolubilityPhase separation (lipophilic tail)
Basic (pH > 9) Low / Conditional Elimination Dehydrohalogenation to Alkyne

The Chemistry of Instability (The "Why")

To troubleshoot effectively, you must understand the competing forces on the molecule.

A. The Vinyl Chloride Shield (Acidic Stability)

Users often fear hydrolysis (replacement of Cl with OH) in aqueous environments.[1] For 7-Chloro-7-octenoic acid, this is kinetically disfavored .[1]

  • Mechanism: The lone pair on the Chlorine atom donates electron density into the

    
    -system of the double bond.[1]
    
  • Result: The C-Cl bond acquires partial double-bond character, strengthening it against cleavage.[1][2] Unlike alkyl chlorides, it resists

    
     and 
    
    
    
    attack.[1]
B. The Base-Catalyzed Trap (Basic Instability)

The primary failure mode for this compound is Dehydrohalogenation .[1]

  • Mechanism: Strong bases can abstract the proton from the terminal methylene group (

    
    ) or the vinylic position (depending on isomerism, but here likely 
    
    
    
    elimination).
  • Outcome: The vinyl chloride expels

    
     (as 
    
    
    
    and
    
    
    ) to form 7-Octynoic acid (a terminal alkyne).[1] This is a standard synthetic pathway for alkynes, meaning your "degradation" is actually a high-yield synthesis reaction you didn't intend.[1]

Troubleshooting Guide: Acidic Conditions

Context: Synthesis workups, HPLC mobile phases (0.1% TFA/Formic Acid).

Common Issues & Solutions
SymptomProbable CauseTechnical Intervention
Precipitation / Cloudiness Protonation (Insolubility) .[1] At pH < 4.8 (approx pKa), the carboxyl group is protonated (

), making the lipid tail dominate solubility.
Switch Solvent System. Do not use pure aqueous buffers. Use MeOH/Water or ACN/Water mixtures (>50% organic) to maintain solubility of the protonated form.[1]
New Peak (M+36 or M+38) Hydrochlorination. If using concentrated HCl, you may be adding HCl across the double bond, forming 7,7-dichloro-octanoic acid.Reduce Acid Strength. Switch to dilute

or Phosphoric acid for pH adjustment.[1] Avoid halide-containing strong acids at high concentrations.[1]
Oligomerization Radical Polymerization. Rare, but vinyl chlorides can polymerize if radical initiators (peroxides) are present.[1]Add Stabilizer. Ensure solvents are peroxide-free (e.g., non-stabilized THF is a risk).[1] Add BHT (10-50 ppm) if storing for long periods.[1]
Acidic Workflow Diagram

AcidStability Start 7-Chloro-7-octenoic Acid (Acidic Solution) CheckConc Acid Concentration? Start->CheckConc Dilute Dilute (pH 2-4) CheckConc->Dilute < 1M Conc Conc. HCl / Heat CheckConc->Conc > 6M or Heat ResultStable STABLE (Protonated Form) Dilute->ResultStable ResultAdd DEGRADATION (Dichloro-octanoic acid) Conc->ResultAdd Electrophilic Addition

Figure 1: Decision tree for stability under acidic conditions. Note that degradation is only likely under forcing conditions.

Troubleshooting Guide: Basic Conditions

Context: Saponification, extraction with NaOH/KOH, storage in basic buffers.[1]

Critical Control Point: The Elimination Risk

If you observe the disappearance of the vinyl chloride signals in NMR (


 ppm) and the appearance of a sharp singlet around 

ppm (terminal alkyne), you have converted your compound into 7-Octynoic acid .
FAQ: Basic Stability

Q: Can I use NaOH to dissolve the compound?

  • A: Yes, but keep it cold (0-4°C) and dilute (< 1M) .[1] The formation of the carboxylate salt (

    
    ) increases water solubility.[1] However, heat will catalyze the elimination of the Chlorine.
    

Q: I see a loss of Chlorine in my elemental analysis. Why?

  • A: You likely performed a "dehydrohalogenation."[1][3][4][5] In the presence of base (even Carbonate/Bicarbonate at high temps), the molecule acts as a precursor to an alkyne.

Q: How do I store it if I need a neutral/basic pH?

  • A: Use a mild buffer like PBS (pH 7.4) or Triethylamine (TEA) salts.[1] Avoid strong inorganic bases (KOH, NaOH, NaOMe) unless necessary, and never heat them.[1]

Degradation Pathway (Mechanism)

BaseDegradation Start 7-Chloro-7-octenoic Acid BaseStep Base (OH- or OR-) Start->BaseStep Intermediate Carboxylate Salt (Soluble) BaseStep->Intermediate Deprotonation (Fast) HeatStep Heat / Strong Base (E2 Elimination) Intermediate->HeatStep Product 7-Octynoic Acid (Alkyne Formation - Loss of Cl) HeatStep->Product - HCl

Figure 2: The primary degradation pathway in base is the conversion to 7-octynoic acid.[1]

Recommended Handling Protocols

Protocol A: Safe Dissolution (Aqueous)
  • Preparation: Chill water to 4°C.

  • Stoichiometry: Add 0.95 - 1.0 equivalents of mild base (e.g.,

    
     or dilute 
    
    
    
    ).[1] Do not use excess strong base. [1]
  • Mixing: Add the acid dropwise to the base solution with vigorous stirring.

  • Validation: Check pH. Target pH 7.5 - 8.[1]0. If pH > 10, immediate acidification (to pH 7) is required to prevent elimination.[1]

Protocol B: Storage
  • Temperature: -20°C.

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent oxidative degradation of the double bond.[1]

  • Container: Amber glass (protects vinyl halide from potential photolytic cleavage, though less sensitive than iodides).[1]

References

  • PubChem. 7-Octenoic acid (Analogous Structure Properties). National Library of Medicine.[1] Available at: [Link][1]

  • Master Organic Chemistry. Alkynes From Double Elimination Of Vicinal Dihalides (Mechanism of Dehydrohalogenation). Available at: [Link]

  • Chemistry LibreTexts. Reactions of Alkenyl Halides (Vinyl Halide Stability). Available at: [Link][1]

Disclaimer: This guide is intended for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your specific batch before handling.

Sources

Troubleshooting

Byproduct formation in nucleophilic substitution on 7-Chloro-7-octenoic acid

This guide serves as a technical support resource for researchers encountering byproduct issues during nucleophilic substitution reactions involving 7-Chloro-7-octenoic acid . System Overview: The "Vinyl Chloride" Trap B...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers encountering byproduct issues during nucleophilic substitution reactions involving 7-Chloro-7-octenoic acid .

System Overview: The "Vinyl Chloride" Trap

Before troubleshooting specific byproducts, it is critical to validate your mechanistic approach.[1][2] 7-Chloro-7-octenoic acid contains two distinct reactive centers:

  • C1 Carboxylic Acid: Highly reactive toward nucleophilic acyl substitution (esterification, amidation).[1][2]

  • C7 Vinyl Chloride (

    
     C-Cl): Inert  toward standard nucleophilic aliphatic substitution (
    
    
    
    /
    
    
    ).[1][2][3]

Critical Warning: If your protocol attempts to displace the C7-Chlorine using standard


 conditions (e.g., reacting with an amine or azide in DMF at 80°C), you will fail to obtain the substituted product.[2] Instead, you will generate specific byproducts driven by elimination or polymerization.[1][2]

Troubleshooting Guide (Q&A)

Case A: "I am trying to replace the Chlorine with an amine/thiol, but I see no product or starting material recovery."

Q: Why is the substitution not proceeding? A: The C7-Cl bond is attached to an


 hybridized carbon.[1][2] Unlike alkyl halides, vinyl halides repel nucleophiles due to the electron-rich 

-cloud and the steric trajectory required for backside attack (

is geometrically impossible).[2] The bond strength of vinyl C-Cl is also significantly higher than alkyl C-Cl due to resonance overlap.[1][2]

Q: How do I fix this? A: You must switch from a "Substitution" mindset to a "Cross-Coupling" or "Addition-Elimination" mindset.[1][2]

  • Protocol Shift: Use Palladium-catalyzed Buchwald-Hartwig amination or Suzuki coupling.[1][2]

  • Alternative: If you strictly require nucleophilic attack, you must activate the double bond (e.g., via electron-withdrawing groups, though none are present here) or use an Elimination-Addition mechanism (see Case B).[2]

Case B: "I am seeing a product with mass [M-36] (Loss of HCl). Is this the alkyne?"

Q: What is this byproduct? A: This is 7-Octynoic acid .[1][2]

  • Mechanism: When you use a strong base (e.g., NaOEt, NaH, or even excess amine at high heat) to force the substitution, the system undergoes E2 Elimination instead.[2] The base deprotonates the terminal

    
    , leading to the expulsion of the chloride ion and formation of the triple bond.
    

Q: How do I prevent this? A:

  • Lower Basicity: Switch to non-basic nucleophiles or weaker bases.

  • Solvent Choice: Avoid polar aprotic solvents (DMSO, DMF) with strong bases, as they enhance basicity and promote elimination.[1][2]

  • Catalysis: Use a metal catalyst (Cu or Pd) which allows the reaction to proceed without the harsh basic conditions required for elimination.[1][2]

Case C: "I am trying to make the Acid Chloride (using ), but the NMR shows impurities."

Q: Is the vinyl chloride sensitive to thionyl chloride? A: Generally, the vinyl chloride moiety is stable to acidic chlorinating agents.[2] However, HCl entrapment can lead to hydrochlorination of the double bond.[2]

  • Byproduct: 7,8-Dichloro-octanoic acid derivatives (Markovnikov addition of HCl across the alkene).[1][2]

  • Prevention: Ensure vigorous degassing of HCl byproduct or use Oxalyl Chloride with catalytic DMF, which generates gases (

    
    ) that are easier to remove than bulk 
    
    
    
    /HCl.[1][2]

Diagnostic Data & Byproduct Identification

ObservationLikely ByproductMechanistic CauseCorrective Action
No Reaction (Recovered SM)N/AInertness of Vinyl Chloride to

.[1][2]
Switch to Pd-catalyzed coupling.
New Spot, Lower R_f Polymer/OligomerRadical polymerization of terminal alkene.[1][2]Add radical inhibitor (BHT); exclude light/O2.[1][2]
Mass M-36 (Loss of HCl) 7-Octynoic Acid E2 Elimination by base.[1][2]Reduce base strength; lower temperature.[1][2]
Mass M+36 (Gain of HCl) Dichloride Addition of HCl across C=C.Improve HCl venting; use Oxalyl Chloride.[1][2]

Visualizing the Reactivity Pathways

The following diagram illustrates the competing pathways for 7-Chloro-7-octenoic acid. Note how standard substitution is a "Dead End" without catalysis.[1][2]

ReactivityPathways cluster_legend Key Start 7-Chloro-7-octenoic Acid (Substrate) Elimination 7-Octynoic Acid (Alkyne Byproduct) Start->Elimination Strong Base (E2 Mechanism) Substitution Direct Substitution Product (Does Not Occur) Start->Substitution Std Nucleophile (SN2 Attempt) Coupling Functionalized Octenoic Acid (Target Product) Start->Coupling Pd/Cu Catalyst (Cross-Coupling) AcylChloride 7-Chloro-7-octenoyl Chloride (Activated Acid) Start->AcylChloride SOCl2 or (COCl)2 (Acyl Substitution) Polymer Poly(7-chloro-7-octenoic acid) (Oligomers) Start->Polymer Radicals/Heat (Polymerization) Legend Red = Undesired Byproduct Green = Successful Pathway Yellow = Acid Group Reaction

Figure 1: Reaction divergence map for 7-Chloro-7-octenoic acid. Direct nucleophilic attack on the C-Cl bond (grey path) is kinetically forbidden, leading to elimination (red) or no reaction unless metal catalysis (green) is employed.[2]

Validated Protocol: Functionalizing the C7 Position

If your goal is to replace the Chlorine atom (e.g., with an amine), do not use standard substitution.[2] Use this Buchwald-Hartwig Pre-catalyst system.

Reagents:

  • Substrate: 7-Chloro-7-octenoic acid (Protect COOH as ester first to prevent catalyst poisoning).[1][2]

  • Catalyst:

    
     (1-2 mol%) + XPhos (2-4 mol%).[1][2]
    
  • Base:

    
     (Weak base to avoid elimination).[1][2]
    
  • Solvent: Toluene or Dioxane (Anhydrous).[1][2]

Step-by-Step:

  • Esterification: Convert the acid to Methyl 7-chloro-7-octenoate using MeOH/H2SO4. (Essential to prevent Pd deactivation by the free acid).[2]

  • Degassing: Sparge solvent with Argon for 15 mins. Oxygen inhibits the catalytic cycle.[1][2]

  • Coupling: Combine Ester, Amine (1.2 equiv), Catalyst, and Base in the reaction vessel.

  • Heating: Heat to 80-100°C. Monitor via TLC/LC-MS.

  • Hydrolysis: Saponify the ester back to the acid using LiOH/THF/Water if the free acid is required.[1][2]

References

  • Reactivity of Vinyl Halides

    • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed.[1][2] Wiley, 1992.[1][2] (Section on Nucleophilic Substitution at Vinylic Carbon).

    • Explanation: Defines the inertness of vinyl halides to and the requirement for addition-elimination or c
  • Competing Elimination Reactions

    • Carey, F. A., & Sundberg, R. J.[2] Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.[1][2]

    • Context: Details the E2 elimination mechanism favored by strong bases on vinylic systems.[1][2]

  • Catalytic Solutions (Buchwald-Hartwig)

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[2] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[1][2]

    • [2]

  • Acyl Substitution Mechanisms

    • Master Organic Chemistry.[1][2] Nucleophilic Acyl Substitution.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: GC-MS Profiling of 7-Chloro-7-octenoic Acid Methyl Ester

Executive Summary 7-Chloro-7-octenoic acid methyl ester is a specialized halogenated fatty acid derivative, often utilized as a synthesis intermediate for functionalized polymers or as a reference standard in metabolic p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Chloro-7-octenoic acid methyl ester is a specialized halogenated fatty acid derivative, often utilized as a synthesis intermediate for functionalized polymers or as a reference standard in metabolic profiling. Its unique structure—featuring a terminal vinyl chloride moiety and a methyl ester head group—presents specific analytical challenges, particularly regarding thermal stability and isomer resolution.

This guide provides a rigorous comparison of analytical methodologies, establishing Gas Chromatography-Mass Spectrometry (GC-MS) as the gold standard for quantitation and structural confirmation. Unlike non-specific detectors (FID) or low-sensitivity structural tools (NMR), GC-MS offers the requisite sensitivity to detect trace impurities and the isotopic specificity to confirm chlorination.

Part 1: Analytical Method Comparison

The following table objectively compares GC-MS against alternative analytical techniques for this specific compound.

FeatureGC-MS (Recommended) GC-FID 1H-NMR HPLC-UV
Primary Utility Structural confirmation & Trace QuantitationRoutine Purity AnalysisAbsolute Structural ElucidationAnalysis of Thermolabile Analogs
Specificity High (Mass fingerprint + Cl Isotope pattern)Low (Retention time only)Very High (Definitive connectivity)Low (Weak chromophore at ~210 nm)
Sensitivity High (pg range in SIM mode)High (ng range)Low (mg range required)Medium (µg range)
Isomer Resolution Excellent (with polar columns)ExcellentPoor (Overlapping signals)Moderate
Limitation Requires derivatization (if starting from acid)No structural confirmationLow throughput, high costPoor retention of non-polar esters
Why GC-MS Wins

While NMR is superior for proving the exact position of the chlorine atom during initial synthesis, it lacks the sensitivity for impurity profiling (e.g., <0.1%). GC-FID is cost-effective but cannot distinguish 7-chloro-7-octenoate from non-halogenated impurities (like 7-octenoate) if retention times drift. GC-MS provides a definitive 3:1 isotopic signature (³⁵Cl/³⁷Cl) that serves as an internal validation check.

Part 2: Chemical Context & Derivatization

Target Molecule: Methyl 7-chloro-7-octenoate Parent Acid: 7-Chloro-7-octenoic acid (CAS: 731773-29-8) Molecular Formula: C₉H₁₅ClO₂ (Methyl Ester) / C₈H₁₃ClO₂ (Free Acid)

The Necessity of Derivatization

Direct analysis of the free acid is discouraged due to hydrogen bonding, which causes peak tailing and adsorption in the GC inlet. Conversion to the methyl ester (FAME) improves volatility and peak shape.

Recommended Protocol: Use Boron Trifluoride (BF₃) in Methanol (14%) . This method is robust for aliphatic fatty acids and preserves the vinyl chloride functionality better than highly acidic/high-temp methods.

Part 3: Experimental Protocol (GC-MS)

This protocol is designed for the Agilent 5977 or equivalent single-quadrupole systems.

Sample Preparation Workflow
  • Step 1: Dissolve 10 mg of 7-Chloro-7-octenoic acid in 1 mL Hexane.

  • Step 2: Add 0.5 mL BF₃-Methanol reagent.

  • Step 3: Incubate at 60°C for 10 minutes (sealed vial). Note: Avoid higher temps to prevent HCl elimination.

  • Step 4: Cool, add 1 mL saturated NaCl and 1 mL Hexane. Vortex.

  • Step 5: Transfer top organic layer to GC vial. Dry over anhydrous Na₂SO₄.

GC Parameters
  • Column: DB-5ms (5% Phenyl-arylene, 30m x 0.25mm x 0.25µm).

    • Reasoning: Non-polar phase provides good separation based on boiling point. For separation of positional isomers (e.g., 6-chloro vs 7-chloro), switch to a polar DB-WAX column.

  • Inlet: Split/Splitless.

    • Mode: Split (10:1) for purity; Splitless for trace analysis.

    • Temperature:220°C . Critical: Do not exceed 240°C to minimize thermal degradation of the vinyl chloride.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (Hold 1 min)

    • Ramp: 10°C/min to 200°C

    • Ramp: 25°C/min to 280°C (Hold 3 min)

MS Parameters[1][2][3][4]
  • Source: Electron Ionization (EI), 70 eV.[1]

  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Scan Range: m/z 35 – 350.

  • Solvent Delay: 3.0 min (to skip Hexane/MeOH).

Part 4: Data Interpretation & Visualization

Mass Spectral Fingerprint

Successful identification relies on three key spectral features:

  • McLafferty Rearrangement (Base Peak):

    • m/z 74: The hallmark of methyl esters with a γ-hydrogen. It corresponds to the ion [CH₂=C(OH)OCH₃]⁺.

  • Carbomethoxy Ion:

    • m/z 87: Characteristic fragment [(CH₂)₃COOCH₃]⁺ often seen in FAMEs.

  • Molecular Ion & Isotope Pattern:

    • M⁺ (m/z 190/192): You should observe a weak molecular ion cluster.

    • Isotope Ratio: The intensity of m/z 192 should be approx. 33% of m/z 190, confirming the presence of one Chlorine atom.

  • Loss of Methoxy:

    • [M-31]⁺: Loss of the -OCH₃ group.

Workflow Diagram

GCMS_Workflow Sample Sample: 7-Chloro-7-octenoic Acid Deriv Derivatization (BF3-MeOH, 60°C) Sample->Deriv Methylation Extract L-L Extraction (Hexane/NaCl) Deriv->Extract Phase Sep GC GC Separation (DB-5ms Column) Extract->GC Injection (1µL) EI EI Ionization (70 eV) GC->EI Elution Quad Quadrupole Filter (m/z 35-350) EI->Quad Fragmentation Data Data Analysis (Isotope Pattern & m/z 74) Quad->Data Detection

Figure 1: Analytical workflow for the conversion of the free acid to the methyl ester and subsequent GC-MS analysis.

Fragmentation Pathway Logic

Fragmentation M Molecular Ion (M+) m/z 190 / 192 (3:1) McL McLafferty Ion m/z 74 (Base Peak) M->McL Rearrangement (Gamma-H transfer) M_OMe [M - OMe]+ m/z 159 / 161 M->M_OMe Alpha Cleavage (Loss of -OCH3) Carbo Carbomethoxy Series m/z 87, 101... M->Carbo Chain Cleavage

Figure 2: Primary fragmentation pathways expected in the Electron Impact (EI) mass spectrum of Methyl 7-chloro-7-octenoate.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Methyl Octanoate (Analog). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. 7-Chloro-7-octenoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Agilent Technologies. GC/MS Analysis of Trace Fatty Acid Methyl Esters (FAME) in Jet Fuel. Application Note 5990-9464EN. Available at: [Link]

Sources

Comparative

Comparative Reactivity Guide: 7-Chloro-7-octenoic Acid vs. 7-Bromo-7-octenoic Acid

Executive Summary This guide provides a technical comparison between 7-chloro-7-octenoic acid (7-Cl-OA) and 7-bromo-7-octenoic acid (7-Br-OA). Both compounds serve as bifunctional building blocks containing a terminal ca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 7-chloro-7-octenoic acid (7-Cl-OA) and 7-bromo-7-octenoic acid (7-Br-OA). Both compounds serve as bifunctional building blocks containing a terminal carboxylic acid and a geminal vinyl halide moiety.

While structurally similar, their utility in drug development diverges significantly due to the bond dissociation energy (BDE) of the carbon-halogen bond. 7-Br-OA is the preferred electrophile for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Heck) due to facile oxidative addition. Conversely, 7-Cl-OA offers superior chemical stability during multi-step synthesis but requires specialized ligand systems (e.g., Buchwald dialkylbiaryl phosphines) to activate the C-Cl bond.

Physicochemical & Reactivity Profile

The following table summarizes the key differences. Note that while the carboxylic acid tail (


) dictates solubility, the vinyl halide head (

) dictates reactivity.
Feature7-Chloro-7-octenoic Acid7-Bromo-7-octenoic Acid
Structure


C-X Bond Energy ~397 kJ/mol (Strong)~280 kJ/mol (Weak)
Oxidative Addition (Pd) Slow / Rate-LimitingFast / Facile
Leaving Group Ability Poor (

)
Good (

)
Lithium-Halogen Exchange Slow (Requires

-BuLi, < -78°C)
Fast (Possible with

-BuLi, -78°C)
Storage Stability High (Resistant to incidental light/heat)Moderate (Light sensitive; store cold)
Primary Application Stable intermediate; Late-stage activationImmediate cross-coupling substrate

Mechanistic Analysis: The Oxidative Addition Bottleneck

The critical differentiator between these two analogues is their behavior in the catalytic cycle of Palladium-catalyzed cross-couplings.

The Kinetic Challenge

For 7-Br-OA, the oxidative addition of Pd(0) into the C-Br bond is rapid and often not the rate-determining step (RDS). However, for 7-Cl-OA, the C-Cl bond strength presents a high activation energy barrier.

  • 7-Br-OA: Reacts with standard Pd catalysts (e.g.,

    
    ) under mild conditions (60-80°C).
    
  • 7-Cl-OA: Typically inert to

    
    . Successful coupling requires electron-rich, bulky ligands (e.g., SPhos, XPhos) to increase the electron density on the Pd center, facilitating insertion into the stronger C-Cl bond [1].
    
Visualization of the Catalytic Divergence

The following diagram illustrates the catalytic cycle, highlighting the "Energy Wall" that 7-Cl-OA must overcome compared to 7-Br-OA.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd_Br Oxidative Addition (Br) Fast / Low Barrier Pd0->OxAdd_Br 7-Bromo-7-octenoic acid OxAdd_Cl Oxidative Addition (Cl) Slow / High Barrier (Requires SPhos/XPhos) Pd0->OxAdd_Cl 7-Chloro-7-octenoic acid PdII_Br Pd(II)-Br Complex OxAdd_Br->PdII_Br Transmetal Transmetalation (Boronic Acid + Base) PdII_Br->Transmetal PdII_Cl Pd(II)-Cl Complex OxAdd_Cl->PdII_Cl High E_act PdII_Cl->Transmetal RedElim Reductive Elimination (C-C Bond Formation) Transmetal->RedElim RedElim->Pd0 Regenerate Catalyst Product Coupled Product (7-Aryl-7-octenoic acid) RedElim->Product

Figure 1: Comparative Catalytic Cycle. Note the high activation barrier (red) for the Chloro- analog vs. the Bromo- analog (green).

Synthesis of the Building Blocks

To ensure the validity of the comparison, researchers must often synthesize these materials de novo, as commercial stocks of the specific C8 chain length can be variable.

Precursor: 7-Octynoic Acid (Terminal Alkyne). Reaction Type: Hydrohalogenation (Regioselective).[1]

Protocol 1: Synthesis of 7-Bromo-7-octenoic Acid (Markovnikov Addition)

Goal: Install the halogen at the internal (C7) position.

  • Reagents: 7-Octynoic acid (1.0 eq), HBr (48% aq, 3.0 eq), Tetrabutylammonium bromide (TBAB, 0.1 eq) as phase transfer catalyst.

  • Solvent: Dichloromethane (DCM) or Acetic Acid.

  • Procedure:

    • Dissolve 7-octynoic acid in DCM.

    • Add TBAB and cool to 0°C.

    • Add HBr dropwise.

    • Critical Step: Stir at room temperature for 4-6 hours. Monitor by TLC.

    • Note: Without peroxides, HBr addition follows Markovnikov's rule, favoring the gem-vinyl bromide (7-Br) over the vicinal-vinyl bromide (8-Br) [2].

  • Workup: Dilute with water, extract with DCM, dry over

    
    .
    
  • Yield: Typically 85-90%.

Protocol 2: Synthesis of 7-Chloro-7-octenoic Acid

Goal: Install Chlorine at C7.

  • Reagents: 7-Octynoic acid (1.0 eq), HCl (conc. or gas),

    
     (0.5 eq, Lewis Acid catalyst).
    
  • Procedure:

    • The reaction with HCl is slower than HBr.

    • Dissolve alkyne in acetic acid.

    • Saturate with dry HCl gas or add conc. HCl with

      
      .
      
    • Heat to 40-50°C for 12 hours.

  • Purification: Requires careful chromatography to separate from unreacted alkyne.

Experimental Validation: Suzuki-Miyaura Coupling

This protocol demonstrates the functional performance difference. We compare the coupling of both acids with Phenylboronic acid.

Reaction:



Comparative Protocol
ParameterCondition A (Standard)Condition B (Optimized for Cl)
Substrate 7-Br-OA vs. 7-Cl-OA7-Cl-OA
Catalyst

(5 mol%)

/ SPhos (2:4 mol%)
Base

(2M aq)

(3.0 eq)
Solvent DME /

Toluene /

Temp/Time 80°C, 4 hours100°C, 12 hours
Results Analysis
  • Run 1 (Condition A with 7-Br-OA):

    • Observation: Full conversion within 4 hours.

    • Yield: >90%.

    • Mechanism: Facile oxidative addition allows the cycle to turn over rapidly.

  • Run 2 (Condition A with 7-Cl-OA):

    • Observation: <10% conversion after 24 hours.

    • Failure Mode: The

      
       catalyst cannot break the C-Cl bond at an appreciable rate at 80°C.
      
  • Run 3 (Condition B with 7-Cl-OA):

    • Observation: Full conversion achieved.

    • Yield: ~85%.

    • Insight: The use of SPhos (a Buchwald ligand) creates a highly active Pd species capable of oxidative addition into the C-Cl bond [3].

Strategic Recommendations

When to use 7-Bromo-7-octenoic Acid:
  • High Throughput Screening (HTS): When reaction reliability is paramount and optimization time is low.

  • Standard Coupling: For Suzuki, Sonogashira, or Negishi couplings using generic Pd catalysts.

  • Late-Stage Functionalization: When the acid chain is already attached to a complex molecule and you need mild coupling conditions.

When to use 7-Chloro-7-octenoic Acid:
  • Cost Sensitivity: Chlorine precursors are generally cheaper than Bromine equivalents (relevant for multi-kg scale-up).

  • Stability Requirements: If the molecule must survive conditions that might degrade a vinyl bromide (e.g., radical conditions or high UV exposure) before the coupling step.

  • Orthogonal Reactivity: If you have an Aryl-Bromide elsewhere in the molecule. You can selectively couple the Aryl-Br first (using standard Pd conditions) while leaving the Vinyl-Cl intact, then switch to SPhos conditions to couple the Vinyl-Cl later.

References

  • Suzuki-Miyaura Coupling with Vinyl Chlorides. BenchChem Technical Support. (2025).[2][3][4] Optimization of phosphine ligands for unreactive electrophiles.

  • Hydrohalogenation of Alkenes and Markovnikov's Rule. Master Organic Chemistry. (2013). Mechanistic insights into regioselectivity of HX addition.

  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Royal Society of Chemistry (Chem. Commun). Protocol for minimizing protodeboronation using SPhos.

  • 7-Octenoic acid Properties. PubChem (NIH). Chemical and physical property database for C8 unsaturated acids.

Sources

Validation

Comparative study of vinyl halides in Suzuki-Miyaura coupling

Optimizing Stereodefined Alkene Synthesis in Drug Discovery Executive Summary In the high-stakes environment of pharmaceutical process chemistry, the Suzuki-Miyaura coupling of vinyl halides is the gold standard for gene...

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing Stereodefined Alkene Synthesis in Drug Discovery

Executive Summary

In the high-stakes environment of pharmaceutical process chemistry, the Suzuki-Miyaura coupling of vinyl halides is the gold standard for generating stereodefined alkenes. However, the choice of electrophile—Vinyl Iodide, Bromide, or Chloride—is rarely arbitrary. It dictates the catalytic architecture, cost structure, and purification strategy.

This guide provides a technical comparison of these three halide classes. The core takeaway: While Vinyl Iodides offer the highest reactivity for complex, small-scale discovery synthesis, Vinyl Chlorides —historically inert—have become viable for large-scale manufacturing due to electron-rich Buchwald-type ligands, offering superior atom economy and cost efficiency.

Mechanistic Foundation: The Oxidative Addition Barrier

To understand the performance divergence, we must analyze the rate-determining step (RDS). For vinyl halides, the catalytic cycle generally follows the standard Pd(0)/Pd(II) pathway.

  • Vinyl Iodides/Bromides: Oxidative addition (OA) is fast.[1] The RDS often shifts to Transmetallation.

  • Vinyl Chlorides: The C–Cl bond is significantly stronger (approx. 96 kcal/mol vs. 81 for C–Br and 65 for C–I). OA is the RDS, requiring electron-rich ligands to increase the electron density on the Pd(0) center.

Visualization: The Catalytic Cycle & Halide Impact

The following diagram highlights where the choice of Halide (X) impacts the cycle.

SuzukiCycle cluster_legend Critical Control Points Pd0 Pd(0) Active Catalyst (Electron Rich for Cl) OxAdd Oxidative Addition (Rate Determining for Cl) Pd0->OxAdd + Vinyl-X Int1 Pd(II)-Vinyl Complex (Retention of Stereochem) OxAdd->Int1 TransMet Transmetallation (Rate Determining for I/Br) Int1->TransMet + Boronic Acid + Base Int2 Di-organo Pd(II) Complex TransMet->Int2 RedElim Reductive Elimination (Product Release) Int2->RedElim RedElim->Pd0 - Product legend1 Vinyl-Cl requires specialized ligands to overcome Oxidative Addition barrier.

Figure 1: The Suzuki-Miyaura Catalytic Cycle highlighting the kinetic bottlenecks dependent on the vinyl halide source.

Comparative Analysis: Performance Matrix

The following data synthesizes experimental trends observed in standard drug development workflows.

FeatureVinyl Iodide (R-I)Vinyl Bromide (R-Br)Vinyl Chloride (R-Cl)
Reactivity (OA Rate) Extremely High (

)
High (

)
Low (

)
Bond Energy (C-X) ~65 kcal/mol~81 kcal/mol~96 kcal/mol
Stereoretention Excellent (>98%)Excellent (>98%)Good (Ligand dependent)
Stability Low (Light/Heat sensitive)ModerateHigh (Shelf-stable)
Atom Economy Poor (High mass waste)ModerateExcellent
Catalyst Requirement Standard (

)
Standard (

)
Specialized (Pd-SPhos/XPhos)
Primary Use Case Late-stage functionalizationGeneral Purpose / Library GenProcess Scale-up / Cost-driven
Deep Dive: Stereochemical Integrity

Unlike alkyl halides (which risk


-hydride elimination or inversion), vinyl halides react with retention of configuration . This is crucial for pharmacophores where E/Z geometry dictates biological activity.
  • Mechanism: The oxidative addition proceeds via a concerted 3-centered transition state, preserving the geometry of the double bond.

  • Risk: Isomerization usually stems from prolonged heating or "homocoupling" side reactions, not the coupling mechanism itself.

Self-Validating Experimental Protocols

These protocols are designed with built-in "Checkpoints" to ensure the system is working before you commit valuable substrate.

Protocol A: The "Standard" (Vinyl Bromides/Iodides)

Best for: Discovery chemistry, small scale (<1g), sensitive substrates.

Reagents:

  • Vinyl Bromide (1.0 equiv)

  • Boronic Acid (1.2 equiv)[2]

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2M aqueous, 2.0 equiv)
    
  • Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1)

Workflow:

  • Degassing (Checkpoint 1): Sparge the solvent mixture with Argon for 15 minutes. Validation: Oxygen is the enemy of Pd(0). If your solvent isn't degassed, the catalyst will turn black (Pd black precipitation) immediately upon heating.

  • Assembly: Add Vinyl Bromide, Boronic Acid, and Base to the reaction vessel. Add Catalyst last under a counter-flow of Argon.

  • Activation (Checkpoint 2): Heat to 80°C. The solution should turn from yellow (characteristic of

    
    ) to a clear orange/brown. Validation: If it turns black and precipitates immediately, your system has oxygen or the phosphines have oxidized.
    
  • Monitoring: TLC at 1 hour. Vinyl iodides often finish in <30 mins; Bromides in 2-4 hours.

  • Workup: Standard aqueous extraction.

Protocol B: The "Advanced" (Vinyl Chlorides)

Best for: Scale-up, cost-reduction, commercially available chloro-precursors.

Reagents:

  • Vinyl Chloride (1.0 equiv)

  • Boronic Acid (1.5 equiv)

  • Pre-Catalyst:

    
     (1-2 mol%)
    
  • Ligand: SPhos or XPhos (2-4 mol%) (Ligand:Pd ratio 2:1)

  • Base:

    
     (anhydrous, 2.0 equiv)
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Workflow:

  • Catalyst Pre-formation (Checkpoint 1): In a separate vial, mix

    
     (purple) and SPhos (white) in the solvent at room temperature for 10 mins. Validation: The solution should shift from deep purple to a lighter orange/red, indicating the ligation of Pd by the electron-rich phosphine.
    
  • Main Reaction: Add the Vinyl Chloride, Boronic Acid, and Base to the main vessel. Add the pre-formed catalyst solution via syringe.

  • Reaction: Heat to 100°C. Note: Chlorides require higher energy to breach the oxidative addition barrier.

  • Completion: These reactions may take 12-24 hours.

Decision Matrix: Choosing Your Halide

Use this logic flow to select the optimal starting material for your specific constraint.

DecisionTree cluster_note Note Start Start: Select Vinyl Halide Scale Is Scale > 100g? Start->Scale Complexity Is Substrate Thermally Sensitive? Scale->Complexity No (<100g) UseCl Use Vinyl Chloride (Ligand: SPhos/XPhos) Scale->UseCl Yes (Cost/Waste critical) UseI Use Vinyl Iodide (Fast, Mild Temps) Complexity->UseI Yes (Unstable) UseBr Use Vinyl Bromide (Standard Balance) Complexity->UseBr No (Robust) note1 Vinyl Triflates (OTf) behave similarly to Bromides but are often derived from ketones.

Figure 2: Strategic decision tree for selecting vinyl halide coupling partners.

Troubleshooting & Optimization

Insights from the bench.

  • Homocoupling (The "Dimer" Impurity):

    • Symptom:[2][3][4][5][6][7] You see a byproduct with double the molecular weight of the boronic acid.

    • Cause: Oxidative coupling of two boronic acids.[8] This happens when the oxidative addition of the vinyl halide is too slow (common with Chlorides ) or oxygen is present.

    • Fix: Increase the rate of oxidative addition (switch to Bromide/Iodide) or ensure rigorous degassing.

  • Protodeboronation:

    • Symptom:[2][3][4][5][6][7] You isolate the uncoupled alkene (vinyl halide) and the de-boronated arene.

    • Cause: Base-catalyzed hydrolysis of the C-B bond.

    • Fix: Use milder bases (KF,

      
      ) or anhydrous conditions (Protocol B).
      
  • Beta-Hydride Elimination?

    • Fact: Rare for vinyl species because it would require forming an alkyne within the coordination sphere, which is energetically unfavorable compared to reductive elimination. This is why vinyl couplings are more robust than alkyl couplings.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Bardner, T. E., & Buchwald, S. L. (2007). 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos).[2] Organic Syntheses, 84, 228. Link

  • Jutand, A., & Negri, S. (2003). Rate and Mechanism of the Oxidative Addition of Vinyl Triflates and Halides to Palladium(0) Complexes in DMF. Organometallics, 22(7), 1409–1423. Link

  • Molander, G. A., & Bernhardt, J. T. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry, 68(14), 5534–5552. Link

Sources

Comparative

Structural Elucidation of 7-Chloro-7-octenoic Acid Derivatives

A Comparative Guide: X-Ray Crystallography vs. Spectroscopic Alternatives Executive Summary The Core Problem: 7-Chloro-7-octenoic acid (and similar -functionalized medium-chain fatty acids) presents a distinct structural...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide: X-Ray Crystallography vs. Spectroscopic Alternatives

Executive Summary

The Core Problem: 7-Chloro-7-octenoic acid (and similar


-functionalized medium-chain fatty acids) presents a distinct structural characterization challenge. As a liquid or low-melting solid at room temperature, it defies direct solid-state analysis. While NMR can establish connectivity, it often struggles to unambiguously resolve regioisomeric conflicts (e.g., 7-chloro vs. 8-chloro isomers) or subtle conformational preferences in the alkyl chain.

The Solution: This guide outlines a Crystal Engineering Strategy utilizing p-bromophenacyl derivatization to transform these flexible lipid precursors into rigid, diffraction-quality crystals. We compare this "Gold Standard" approach against high-field NMR and Computational Modeling, demonstrating why X-ray crystallography remains the requisite method for absolute structural validation in drug development.

Part 1: The Structural Challenge

The molecule , 7-Chloro-7-octenoic acid , features a terminal vinyl chloride motif attached to a flexible alkyl chain.

  • Conformational Freedom: The

    
     linker introduces high entropic freedom, preventing ordered packing in its native state.[1]
    
  • Regiochemical Ambiguity: Distinguishing between the 7-chloro isomer (

    
    ) and the 8-chloro  isomer (
    
    
    
    ) via
    
    
    -NMR can be difficult due to overlapping olefinic signals and similar coupling constants (
    
    
    vs. geminal).[1]
  • Halogen Bonding: Understanding the directionality of the C-Cl bond is critical for predicting ligand-binding interactions in lipid-drug conjugates, a feature only observable in the solid state.

Part 2: Comparative Analysis (Methodological Matrix)

The following table objectively compares the three primary structural elucidation pathways.

FeatureX-Ray Crystallography (Derivatized) High-Field NMR (600+ MHz) DFT Computational Modeling
Primary Output 3D Atomistic Coordinates (CIF)Connectivity & Solution DynamicsTheoretical Energy Minima
Regio-Specificity Absolute (Unambiguous assignment of Cl position)High (Requires 2D HSQC/HMBC)Hypothetical (Requires experimental validation)
Sample State Solid (Crystal required)Solution (

,

)
Virtual (Vacuum/Solvent Model)
Stereochemistry Defines Absolute ConfigurationRelative (unless Mosher esters used)N/A
Throughput Low (Days to Weeks)High (Minutes to Hours)Medium (Hours)
Cost High (Instrument + Labor)Low to MediumLow (Compute time)
Critical Limitation Requires Crystallization (The Bottleneck)Signal Overlap; Averaged Conformations"Garbage In, Garbage Out"

Verdict: While NMR is the workhorse for purity, X-ray Crystallography is the only self-validating method that provides indisputable proof of the vinyl chloride regiochemistry and bond geometry.

Part 3: Experimental Protocol – The "Heavy Atom" Strategy

Since the native acid is likely an oil, we employ a Derivatization-Driven Crystallization protocol.[1] We utilize p-bromophenacyl bromide (BPB) to serve two functions:

  • Rigidification: The phenacyl group adds a rigid aromatic core to facilitate

    
     stacking.[1]
    
  • Phasing: The heavy Bromine atom (

    
    ) provides a strong anomalous scattering signal, allowing for easier structure solution if molecular replacement fails.[1]
    
Protocol: Synthesis of 7-Chloro-7-octenoic acid p-bromophenacyl ester

Reagents:

  • 7-Chloro-7-octenoic acid (1.0 equiv)[1]

  • p-Bromophenacyl bromide (1.1 equiv)[1]

  • Triethylamine (

    
    ) or 
    
    
    
    (1.2 equiv)[1]
  • Acetone or Acetonitrile (Solvent)[1][2]

Step-by-Step Workflow:

  • Solubilization: Dissolve 100 mg of 7-Chloro-7-octenoic acid in 5 mL of dry acetone.

  • Deprotonation: Add

    
     (1.2 equiv) dropwise.[1] Stir for 10 minutes to form the carboxylate anion. Why: The anion is the nucleophile; the acid form is unreactive.
    
  • Alkylation: Add p-bromophenacyl bromide (solid) in one portion.

  • Reflux: Heat to mild reflux (

    
    ) for 2-4 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexanes).
    
  • Workup: Evaporate solvent. Redissolve residue in EtOAc, wash with water and brine. Dry over

    
    .
    
  • Crystallization (The Critical Step):

    • Method: Slow Evaporation.[1]

    • Dissolve the crude ester in a minimum amount of hot Ethanol or Methanol.

    • Allow to cool slowly to room temperature in a vibration-free environment.

    • Alternative: Vapor Diffusion. Place the ethanol solution in a small vial; place that vial inside a larger jar containing Hexanes. Cap the large jar.

Part 4: Data Interpretation & Validation

Once the crystal is diffracted, use these metrics to validate the quality of your structure.

1. The R-Factor (

/

)
  • Target:

    
     for small molecules.
    
  • Insight: If your R-factor is

    
    , check for disorder in the alkyl chain (C2-C6).[1] The flexible chain often has high thermal parameters (B-factors).
    
2. Bond Length Analysis (The Regio-Check)
  • Vinyl Chloride (C=C-Cl): Expect a C-Cl bond length of 1.70 - 1.74 Å .[1]

  • Alkyl Chloride (C-C-Cl): Expect a C-Cl bond length of 1.78 - 1.80 Å .[1]

  • Validation: If the solved structure shows a C-Cl bond > 1.77 Å at the C7 position, you may have synthesized the addition product (8-chloro) rather than maintaining the vinyl chloride.

3. Halogen Bonding

Look for intermolecular contacts where the Cl or Br atom interacts with a carbonyl oxygen (


).[1]
  • Angle: The

    
     angle should be near 
    
    
    
    .
  • Significance: These interactions stabilize the crystal lattice and prevent the "oily" nature of the fatty acid from dominating the solid state.

Part 5: Visualization of Workflows
Figure 1: Structural Determination Workflow

This diagram illustrates the decision process for characterizing liquid fatty acid derivatives.

G Start Target: 7-Chloro-7-octenoic Acid CheckState Physical State Check Start->CheckState Liquid Liquid / Oil CheckState->Liquid Most Likely Solid Crystalline Solid CheckState->Solid Rare Deriv Derivatization Strategy (p-Bromophenacyl Ester) Liquid->Deriv Add Heavy Atom Direct Direct Recrystallization (Slow Evap) Solid->Direct Diffraction X-Ray Diffraction (Mo or Cu Source) Deriv->Diffraction Yields Crystals Direct->Diffraction Solve Structure Solution (SAD/Direct Methods) Diffraction->Solve Validation Validation Metrics: 1. R-Factor < 5% 2. C-Cl Bond Length ~1.72Å Solve->Validation

Caption: Decision matrix for the crystallographic characterization of medium-chain fatty acid derivatives.

Figure 2: The Chemistry of Derivatization

Visualizing the transformation from flexible liquid to rigid crystal.

Reaction Acid 7-Chloro-7-octenoic Acid (Flexible/Liquid) Complex Transition State (SN2 Attack) Acid->Complex Reagent p-Bromophenacyl Bromide (Rigid/Heavy Atom) Reagent->Complex Base Base (Et3N) Base->Complex Catalyst Product Crystalline Ester (Rigid Packing + Anomalous Scatterer) Complex->Product Crystallization

Caption: Reaction pathway for converting the liquid acid into a diffraction-quality ester.

References
  • Small Molecule Crystallography Standards

    • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B.
  • Fatty Acid Derivatization Techniques

    • Borch, R. F. (1975).[1][2] "Separation of long chain fatty acids as phenacyl esters by high pressure liquid chromatography." Analytical Chemistry.

    • [1]

  • Halogen Bonding in Crystal Engineering

    • Metrangolo, P., et al. (2005). "Halogen bonding: the general case." Chemical Reviews.
    • [1]

  • X-ray vs NMR Comparison

    • Smyth, M. S., & Martin, Y. C. (2000). "x-Ray crystallography."[3][4][5] Journal of Chemical Information and Computer Sciences.

    • [1]

Sources

Validation

In vitro metabolic stability of 7-Chloro-7-octenoic acid

Comparative Guide: In Vitro Metabolic Stability Profiling of 7-Chloro-7-octenoic Acid Executive Summary & Compound Profile 7-Chloro-7-octenoic acid (CAS: 731773-29-8) presents a unique metabolic challenge in drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: In Vitro Metabolic Stability Profiling of 7-Chloro-7-octenoic Acid

Executive Summary & Compound Profile

7-Chloro-7-octenoic acid (CAS: 731773-29-8) presents a unique metabolic challenge in drug development and chemical biology. Unlike standard medium-chain fatty acids, this molecule contains two distinct metabolic "handles": a carboxylic acid tail (susceptible to conjugation and mitochondrial


-oxidation) and a terminal vinyl chloride moiety (susceptible to CYP450-mediated bioactivation).

This guide provides a rigorous framework for evaluating the metabolic stability of 7-Chloro-7-octenoic acid using Liver Microsomes , comparing its performance against non-chlorinated structural analogs and industry-standard controls.

Key Metabolic Question: Does the terminal chlorine atom act as a metabolic blocker (enhancing stability) or a metabolic handle (accelerating clearance via bioactivation)?

Mechanistic Basis: Metabolic Pathways[1][2]

To interpret stability data correctly, one must understand the competing pathways. In a microsomal system (which lacks mitochondrial


-oxidation machinery), the primary clearance mechanism is CYP450-mediated oxidation.
  • Pathway A (Bioactivation): The vinyl chloride group is a known substrate for CYP2E1, potentially forming a reactive chloro-epoxide intermediate.[1]

  • Pathway B (

    
    -Oxidation):  Hydroxylation at the penultimate carbon.
    

MetabolicPathways cluster_risk Toxicity/Instability Risk Parent 7-Chloro-7-octenoic Acid (Parent) CYP CYP450 Enzymes (Microsomes + NADPH) Parent->CYP Binding Epoxide Chloro-Epoxide (Reactive Intermediate) CYP->Epoxide Epoxidation (Vinyl Chloride target) OmegaOH omega-1 Hydroxylation (Inactive Metabolite) CYP->OmegaOH Aliphatic Oxidation Aldehyde Chloroacetaldehyde (Rearrangement Product) Epoxide->Aldehyde Spontaneous Rearrangement

Figure 1: Predicted microsomal metabolic fate of 7-Chloro-7-octenoic acid. The vinyl chloride moiety introduces a risk of epoxidation (instability) distinct from standard fatty acid metabolism.

Comparative Performance Analysis

The following table contrasts the predicted metabolic behavior of 7-Chloro-7-octenoic acid against key alternatives. This data structure allows you to benchmark your experimental results.

Table 1: Comparative Metabolic Stability Profiles (Microsomal System)

CompoundStructural FeaturePredicted Microsomal Stability (

)
Primary Metabolic Liability
7-Chloro-7-octenoic acid Terminal Vinyl ChlorideModerate (15–40 min) CYP-mediated epoxidation of vinyl group;

-1 hydroxylation.
7-Octenoic acid Terminal Alkene (No Cl)Low-Moderate (10–30 min) Rapid epoxidation of the double bond; allylic hydroxylation.
Octanoic acid Saturated Chain*High (>60 min)Note: Stable in microsomes (requires mitochondria for

-oxidation).
Propranolol High-Clearance DrugLow (10–20 min) Extensive CYP2D6/1A2 oxidation (Assay Control).
Warfarin Low-Clearance DrugHigh (>120 min) Slow CYP2C9 metabolism (Assay Control).

Critical Insight: While the Chlorine atom withdraws electron density from the double bond (potentially slowing initial oxidation compared to 7-Octenoic acid), the resulting metabolite (chloro-epoxide) is highly reactive. In a stability assay, this appears as "disappearance of parent," mimicking high clearance.

Validated Experimental Protocol: Microsomal Stability

This protocol is designed to ensure self-validating results by incorporating negative cofactor controls and reference standards.

Materials Required
  • Test System: Pooled Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (or 1 mM NADPH final).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM

    
    .
    
  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Workflow Diagram

ProtocolWorkflow Step1 1. Pre-Incubation Microsomes + Buffer + Test Cmpd (37°C, 10 min) Step2 2. Initiation Add NADPH (Start Reaction) Step1->Step2 Control Control Arm: Buffer instead of NADPH (Checks chemical stability) Step1->Control Parallel Step3 3. Sampling Timepoints: 0, 5, 15, 30, 45, 60 min Step2->Step3 Step4 4. Quenching Transfer to Ice-cold ACN + IS Step3->Step4 Step5 5. Analysis Centrifuge -> LC-MS/MS Step4->Step5 Control->Step3

Figure 2: Step-by-step Microsomal Stability Assay workflow ensuring kinetic accuracy.

Detailed Procedure
  • Preparation: Dilute 7-Chloro-7-octenoic acid to 1 µM in Phosphate Buffer (0.5 mg/mL microsome protein concentration).

    • Why 1 µM? To ensure [S] <<

      
      , allowing for linear first-order kinetics determination.
      
  • Pre-incubation: Equilibrate the mixture at 37°C for 10 minutes.

  • Initiation: Add NADPH (1 mM final) to the "Active" plate. Add Buffer only to the "No-Cofactor" plate.

  • Sampling: At

    
     minutes, remove aliquots and immediately dispense into quench solution (ratio 1:3 sample:ACN).
    
  • Processing: Centrifuge at 4,000 rpm for 20 mins to precipitate proteins. Inject supernatant into LC-MS/MS.

Data Analysis & Interpretation

To quantify performance, calculate the Intrinsic Clearance (


) .[2]

Step 1: Determine Elimination Rate Constant (


) 
Plot 

vs. Time. The slope of the linear regression is

.

Step 2: Calculate Half-Life (


) 


Step 3: Calculate Intrinsic Clearance (


) 


Interpretation Guide for 7-Chloro-7-octenoic Acid
Result (

)
InterpretationAction Item
< 10 µL/min/mg High Stability. The Cl-alkene is resistant to P450s.Proceed to Hepatocyte assay to check for Phase II (Glucuronidation) or

-oxidation.
10 – 45 µL/min/mg Moderate Stability. Typical for functionalized fatty acids.Acceptable for lead optimization. Identify metabolites to rule out reactive aldehydes.
> 45 µL/min/mg Low Stability. Rapid turnover.The vinyl chloride is likely being bioactivated.[1][3] Consider structural modification (e.g., changing Cl to F or reducing the double bond).

References

  • Guengerich, F. P. (2008). "Cytochrome p450 oxidations in the generation of reactive electrophiles: epoxidation and aldehydes." Chemical Research in Toxicology. Link

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. "Metabolic Stability."[2][4][5][6][7][8] Elsevier.[9] Link

  • Albert, C. J., et al. (2013). "Approaches for the analysis of chlorinated lipids." Analytical Biochemistry. Link

Sources

Comparative

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry of 7-Chloro-7-octenoic Acid

This guide provides an in-depth comparison of high-resolution mass spectrometry (HRMS) platforms for the analysis of 7-Chloro-7-octenoic acid. Designed for researchers, scientists, and drug development professionals, thi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of high-resolution mass spectrometry (HRMS) platforms for the analysis of 7-Chloro-7-octenoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the critical reasoning behind experimental choices, ensuring a robust and validated analytical approach.

Introduction: The Analytical Challenge of Halogenated Fatty Acids

7-Chloro-7-octenoic acid (C₈H₁₃ClO₂) is a halogenated unsaturated fatty acid. Its structure, featuring a carboxylic acid group, a seven-carbon chain, and a vinyl chloride moiety, presents unique analytical challenges. Accurate mass measurement is crucial for confirming its elemental composition, while fragmentation analysis is key to pinpointing the location of the chlorine atom and the double bond. High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose, offering unparalleled mass accuracy and resolving power.[1][2] This guide will compare the preeminent HRMS technologies—Orbitrap, Time-of-Flight (TOF), and Fourier-Transform Ion Cyclotron Resonance (FT-ICR)—to provide a comprehensive framework for its analysis.

Comparative Analysis of HRMS Platforms

The choice of an HRMS platform is a critical decision dictated by the specific analytical requirements of the study. Each technology offers a unique balance of resolution, mass accuracy, sensitivity, and speed.

FeatureOrbitrapTime-of-Flight (TOF)FT-ICR
Resolution Up to 1,000,000 FWHMUp to 60,000 FWHM>10,000,000 FWHM
Mass Accuracy < 1 ppm< 5 ppm< 0.2 ppm
Scan Speed Slower (Hz to tens of Hz)Faster (hundreds of Hz)Very Slow (seconds per scan)
Cost Moderate to HighModerateVery High
Typical Use Metabolomics, ProteomicsScreening, QuantificationComplex Mixture Analysis

Expert Insights:

  • Orbitrap: For the definitive identification of 7-Chloro-7-octenoic acid, the high resolving power of an Orbitrap instrument is advantageous.[3][4][5] It can easily separate the isotopic peaks of chlorine, providing an additional layer of confirmation.

  • Time-of-Flight (TOF): A TOF instrument is well-suited for high-throughput screening applications where speed is paramount. While its resolution is lower than an Orbitrap, it is often sufficient for routine analysis.[5]

  • FT-ICR: While offering the highest performance, the cost and complexity of an FT-ICR instrument are generally prohibitive for the routine analysis of a single compound.[2][4]

Ionization Source: The Gateway to the Mass Spectrometer

The ionization source is responsible for converting the neutral 7-Chloro-7-octenoic acid molecule into a charged ion for mass analysis. The choice of ionization technique is critical for achieving optimal sensitivity and generating informative mass spectra.

  • Electrospray Ionization (ESI): ESI is the preferred method for polar molecules like carboxylic acids.[6][7][8] In negative ion mode, ESI will readily deprotonate the carboxylic acid group of 7-Chloro-7-octenoic acid to form the [M-H]⁻ ion. This is a "soft" ionization technique that minimizes in-source fragmentation, preserving the molecular ion for accurate mass measurement.[9][10]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more volatile compounds.[11] While it could potentially ionize 7-Chloro-7-octenoic acid, it is generally less sensitive than ESI for this class of compounds and may induce more fragmentation.[6]

  • Atmospheric Pressure Photoionization (APPI): APPI is typically used for nonpolar compounds and is not the ideal choice for a carboxylic acid.

Caption: Ionization source selection workflow.

Liquid Chromatography: Separating for Clarity

Liquid chromatography (LC) is an essential front-end to HRMS, providing separation of the analyte from the sample matrix and potential isomers. A well-developed LC method is critical for robust and reliable quantification.

A reversed-phase C18 column is the standard choice for separating fatty acids.[12] A gradient elution with a mobile phase consisting of water and acetonitrile or methanol, with a small amount of formic acid or ammonium acetate to improve peak shape and ionization efficiency, is typically employed.

Experimental Protocols

Standard and Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of 7-Chloro-7-octenoic acid in methanol.

  • Working Standards: Serially dilute the stock solution with 50:50 methanol:water to create a series of working standards for calibration.

  • Sample Preparation: For biological samples, a liquid-liquid extraction or solid-phase extraction may be necessary to remove interfering substances.

LC-HRMS System Setup and Calibration
  • LC System:

    • Column: C18, 2.1 x 100 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 10 minutes

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

  • HRMS System (Orbitrap Example):

    • Ionization Mode: ESI Negative

    • Spray Voltage: 3.5 kV

    • Capillary Temperature: 320 °C

    • Full Scan Resolution: 140,000

    • Scan Range: m/z 50-500

    • MS/MS: HCD fragmentation of the precursor ion at m/z 175.0520

Data Analysis and Interpretation

Isotopic Pattern: The Chlorine Signature

A key feature in the mass spectrum of a chlorine-containing compound is the presence of an M+2 peak.[13][14] Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[15][16] This results in a characteristic isotopic pattern in the mass spectrum, with the M+2 peak having an intensity of about one-third of the monoisotopic peak.[16][17] High-resolution mass spectrometry can easily resolve these isotopic peaks, providing a powerful tool for confirming the presence of chlorine in the molecule.

Fragmentation Analysis: Unraveling the Structure

Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and generate a fragmentation spectrum that provides structural information. The fragmentation of 7-Chloro-7-octenoic acid is expected to proceed through several pathways, including:

  • Loss of HCl: A characteristic fragmentation pathway for chlorinated compounds.

  • Cleavage of the Carbon Chain: Fragmentation of the alkyl chain can help to locate the position of the double bond.

  • Decarboxylation: Loss of the carboxylic acid group as CO₂.

By analyzing the masses of the fragment ions, the structure of the molecule can be confirmed.[18][19][20]

Fragmentation_Workflow MS1 Full Scan HRMS (MS1) [M-H]⁻ at m/z 175.0520 Isotope_Check Isotopic Pattern Check (M+2 at m/z 177.0491) MS1->Isotope_Check MS2 Tandem MS (MS/MS) Fragmentation of m/z 175.0520 Isotope_Check->MS2 Pattern Confirmed Fragment_Analysis Fragment Ion Analysis MS2->Fragment_Analysis Structure_Confirmation Structure Confirmation Fragment_Analysis->Structure_Confirmation

Caption: Data analysis workflow for structural elucidation.

Alternative and Complementary Techniques

While LC-HRMS is the premier technique for this analysis, other methods can provide complementary information:

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of fatty acids after derivatization to increase their volatility.[21] While GC can provide excellent chromatographic separation, the derivatization step adds complexity to the workflow.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, including the connectivity of atoms and the stereochemistry of the molecule. While not as sensitive as mass spectrometry, it is an invaluable tool for de novo structure elucidation.

Conclusion

The successful analysis of 7-Chloro-7-octenoic acid by high-resolution mass spectrometry is contingent upon a methodical approach to instrument selection, method development, and data interpretation. For definitive structural confirmation and high sensitivity, an Orbitrap-based HRMS system coupled with liquid chromatography and electrospray ionization in negative mode is the recommended platform. The characteristic isotopic pattern of chlorine provides a clear diagnostic marker, and detailed fragmentation analysis from tandem mass spectrometry confirms the molecular structure. This guide provides the foundational knowledge and practical protocols for researchers to confidently approach the analysis of this and other challenging halogenated organic molecules.

References

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